(S)-VQW-765
Description
Properties
IUPAC Name |
N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHCMNLNCJQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61714-27-0 (mono-hydrochloride) | |
| Record name | W 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80984172 | |
| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65595-90-6 | |
| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65595-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | W 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-VQW-765: A Technical Guide to its Mechanism of Action as a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-VQW-765, also known as AQW-051, is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) under investigation for the treatment of social anxiety disorder and performance anxiety.[[“]][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the α7-nAChR, the subsequent intracellular signaling cascades, and the preclinical and clinical evidence supporting its therapeutic potential. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective α7-nAChR Agonism
This compound exerts its pharmacological effects by binding to and activating the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions implicated in cognition and anxiety, such as the hippocampus.[4][5] As a partial agonist, this compound enhances the activity of the α7-nAChR, which is a homopentameric assembly of the alpha 7 subtype.[[“]][2][3] Notably, the binding affinity of this compound for the α7 receptor is significantly higher than that of the endogenous ligand, acetylcholine, and nicotine, making it a potent and specific modulator.[[“]][2]
Quantitative Pharmacological Data
The interaction of this compound with the human α7-nAChR has been characterized by in vitro assays, providing key quantitative metrics for its binding affinity and functional potency.
| Parameter | Value | Description | Source |
| pKD | 7.56 | A measure of the binding affinity of this compound to the recombinantly expressed human α7-nAChR. | [6] |
| pEC50 | 7.41 | The molar concentration of this compound that produces 50% of the maximum possible response in a calcium transient assay using GH3-ha7-22 cells recombinantly expressing the human α7-nAChR. | [6] |
Signaling Pathways and Cellular Effects
Activation of the α7-nAChR by this compound initiates a cascade of intracellular events, primarily driven by an influx of calcium ions (Ca²⁺). This initial signal is then amplified and transduced through various downstream signaling pathways, ultimately leading to changes in neuronal excitability, synaptic plasticity, and gene expression.
α7-nAChR Signaling Cascade
The binding of this compound to the α7-nAChR opens the ion channel, which is highly permeable to Ca²⁺.[7] This leads to a rapid increase in intracellular calcium concentrations, which in turn activates several downstream signaling molecules, including:
-
Extracellular signal-regulated kinase (ERK): A key protein in the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for synaptic plasticity and memory formation.[8]
-
cAMP response element-binding protein (CREB): A transcription factor that plays a vital role in neuronal survival, synaptic plasticity, and long-term memory.[8]
The activation of these pathways is thought to underlie the pro-cognitive and anxiolytic effects of this compound.
Experimental Protocols
The pharmacological profile of this compound has been established through a series of in vitro and in vivo experiments. This section provides an overview of the methodologies employed in these key studies.
In Vitro Assays
This assay is used to determine the binding affinity of this compound to the α7-nAChR.
-
Objective: To quantify the binding affinity (KD) of this compound for the human α7-nAChR.
-
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human α7-nAChR are prepared.
-
Radioligand: [¹²⁵I]-α-bungarotoxin, a high-affinity antagonist for the α7-nAChR, is used as the radioligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The KD is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
References
- 1. consensus.app [consensus.app]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. geriatri.dergisi.org [geriatri.dergisi.org]
- 4. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
(S)-VQW-765: A Comprehensive Technical Guide to its α7 Nicotinic Acetylcholine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VQW-765, also known as AQW-051, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive processes.[1] As a modulator of this key therapeutic target, this compound has garnered significant interest for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. This technical guide provides an in-depth overview of the binding affinity of this compound for the α7-nAChR, detailing the quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Data Presentation
The binding and functional characteristics of this compound have been determined through rigorous in vitro pharmacological studies. The key quantitative metrics are summarized in the table below for clear comparison.
| Parameter | Value | Description | Receptor Type | Cell Line |
| pKD | 7.56 | The negative logarithm of the dissociation constant (KD), indicating high binding affinity. | Recombinantly expressed human α7-nAChR | Not specified in primary literature |
| pEC50 | 7.41 | The negative logarithm of the half-maximal effective concentration, indicating potent functional activity. | Recombinantly expressed human α7-nAChR | GH3-ha7-22 cells |
Experimental Protocols
The determination of the binding affinity and functional potency of this compound involves two primary experimental procedures: a radioligand binding assay and a calcium influx functional assay.
Radioligand Binding Assay for α7-nAChR
This assay quantifies the direct interaction of this compound with the α7-nAChR using a competitive binding format with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or KD) of this compound for the human α7-nAChR.
Materials:
-
Test Compound: this compound
-
Radioligand: [125I]-α-bungarotoxin ([125I]-α-BTX), a high-affinity antagonist for the α7-nAChR.[1]
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human α7-nAChR (e.g., SH-SY5Y cells).[2]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[2]
-
Non-specific Binding Control: A high concentration of a known α7-nAChR ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).[2]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For detecting radioactivity.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human α7-nAChR to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes to the assay buffer.
-
Add increasing concentrations of the test compound, this compound.
-
Add a fixed, low concentration of the radioligand, [125I]-α-BTX.
-
To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubate the plate, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.[2][3]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This traps the cell membranes with the bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Calcium Influx Functional Assay
This cell-based assay measures the functional consequence of this compound binding to the α7-nAChR, which is the influx of calcium ions into the cell.
Objective: To determine the potency (EC50) and efficacy of this compound as a partial agonist at the human α7-nAChR.
Materials:
-
Test Compound: this compound
-
Cell Line: A cell line recombinantly expressing the human α7-nAChR, such as GH3-ha7-22 cells.
-
Fluorescent Calcium Indicator: A calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., a FlexStation).[4]
Protocol:
-
Cell Preparation:
-
Plate the α7-nAChR expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow.
-
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent calcium indicator in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence.
-
The integrated liquid handler will then add varying concentrations of this compound to the wells.
-
The instrument will continuously monitor the change in fluorescence over time, which corresponds to the influx of calcium into the cells upon receptor activation.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the fluorescence response as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
The efficacy of this compound as a partial agonist is determined by comparing its maximal response to that of a full agonist for the α7-nAChR.
-
Mandatory Visualizations
Signaling Pathways
Activation of the α7-nAChR by an agonist like this compound initiates a cascade of intracellular events. The primary event is the influx of calcium, which then acts as a second messenger to modulate various downstream signaling pathways. As a partial agonist, this compound may also induce a desensitized state of the receptor that can still participate in certain signaling pathways.
Caption: Signaling pathways activated by this compound binding to the α7-nAChR.
Experimental Workflow
The characterization of a novel α7-nAChR agonist like this compound follows a logical progression from initial binding studies to functional and in vivo assessments.
Caption: Experimental workflow for the characterization of this compound.
References
(S)-VQW-765: A Technical Whitepaper on a Novel α7-nAChR Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VQW-765, also known as AQW-051, is a selective and orally active partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] This receptor is a key target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders due to its role in cognitive processes and inflammation.[4][5][6] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding affinity, functional potency and efficacy, and the experimental methodologies used for its characterization. Furthermore, it outlines the key signaling pathways modulated by the activation of α7-nAChR.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its high affinity and partial agonist activity at the human α7-nAChR.
Table 1: Binding Affinity of this compound for Human α7-nAChR
| Parameter | Value | Cell Line | Radioligand | Reference |
| pKD | 7.56 ± 0.04 | SH-SY5Y cells expressing human α7-nAChR | [125I]-α-Bungarotoxin | [7] |
Table 2: Functional Potency and Efficacy of this compound in a Calcium Influx Assay
| Receptor | pEC50 ± SEM | Emax ± SEM (% of Epibatidine) | Cell Line | Reference |
| Human α7-nAChR | 7.41 ± 0.09 | 73% ± 4.1% | GH3 cells expressing human α7-nAChR | [7] |
| Rat α7-nAChR | 7.24 ± 0.1 | 68% ± 4% | GH3 cells expressing rat α7-nAChR | [7] |
Table 3: Functional Efficacy of this compound in Electrophysiological Recordings
| Parameter | Value | Expression System | Reference |
| EC50 | 7.5 µM | Xenopus oocytes expressing human α7-nAChR | [7] |
| Emax | 75% of maximal Acetylcholine response | Xenopus oocytes expressing human α7-nAChR | [7] |
Table 4: Selectivity of this compound for Other Nicotinic Receptor Subtypes and 5-HT3 Receptors
| Receptor | pIC50 ± SEM (Antagonist Activity) | Selectivity vs. Human α7-nAChR (fold) | Assay | Reference |
| Human α1β1γδ | 4.97 ± 0.05 | ~274 | Calcium Influx | [7] |
| Human α4β2 | 5.40 ± 0.07 | ~101 | Calcium Influx | [7] |
| Human α3β4 | 5.28 ± 0.08 | ~144 | Calcium Influx | [7] |
| Murine 5-HT3 | 4.72 ± 0.09 | ~488 | Calcium Influx | [7] |
This compound did not exhibit agonist activity at these receptors up to a concentration of 100 µM.[7]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the human α7-nAChR.
Cell Line: SH-SY5Y human neuroblastoma cells stably expressing the human α7-nAChR.[7]
Radioligand: [125I]-α-Bungarotoxin ([125I]-α-BTX), a high-affinity antagonist for the α7-nAChR.[7]
Procedure:
-
Cell Preparation: Membranes from SH-SY5Y-ha7 cells are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 1.5 mM MgCl₂, and 5 mM EDTA, is used.[8]
-
Incubation: Cell membranes are incubated with a fixed concentration of [125I]-α-BTX and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 1 µM α-bungarotoxin).[8] The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. The pKD is the negative logarithm of the KD value.
Calcium Influx Assay
Objective: To assess the functional potency and efficacy of this compound as a partial agonist at the α7-nAChR.
Cell Line: GH3 rat pituitary cells stably expressing the human α7-nAChR (GH3-ha7-22).[7][9]
Methodology: Fluorescence-based assay using a calcium-sensitive dye.[10]
Procedure:
-
Cell Plating: GH3-ha7-22 cells are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells. A full agonist (e.g., epibatidine) is used as a positive control.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[8]
-
Data Analysis: The concentration-response curves are generated, and the pEC50 (a measure of potency) and Emax (a measure of efficacy relative to the full agonist) are calculated.
Electrophysiology in Xenopus Oocytes
Objective: To further characterize the partial agonist activity of this compound by directly measuring ion channel function.
Expression System: Xenopus laevis oocytes injected with mRNA encoding the human α7-nAChR.[7]
Technique: Two-electrode voltage-clamp recording.
Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested and injected with human α7-nAChR mRNA.
-
Voltage Clamping: Oocytes are voltage-clamped at a holding potential of -70 mV.[7]
-
Compound Application: this compound is applied to the oocyte via bath perfusion at various concentrations. Acetylcholine is used as the reference full agonist.
-
Current Measurement: The inward currents generated by the activation of the α7-nAChR are recorded.
-
Data Analysis: Peak current amplitudes are measured to construct concentration-response curves, from which the EC50 and the maximal response relative to acetylcholine are determined.[7]
Signaling Pathways and Visualizations
Activation of the α7-nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions.[11]
Canonical Ionotropic Signaling Pathway
The primary and most rapid signaling event following α7-nAChR activation is the influx of cations, predominantly Ca2+.[11] This leads to membrane depolarization and can trigger the opening of voltage-gated calcium channels (VGCCs), further amplifying the intracellular calcium signal.[12]
Caption: Canonical ionotropic signaling pathway of α7-nAChR activation.
Metabotropic and Downstream Signaling Cascades
Beyond direct ion flux, α7-nAChR activation engages various metabotropic signaling pathways that influence cellular processes such as inflammation, apoptosis, and synaptic plasticity.[13][14] These pathways are often initiated by the increase in intracellular calcium.
Caption: Key downstream signaling pathways modulated by α7-nAChR activation.
Conclusion
This compound is a potent and selective partial agonist of the α7-nAChR with a well-defined in vitro pharmacological profile. Its ability to modulate α7-nAChR activity, and consequently influence key intracellular signaling pathways, underscores its therapeutic potential for neurological and psychiatric conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on α7-nAChR modulators. Further clinical investigations are ongoing to fully elucidate the therapeutic utility of this compound.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AQW051, a novel, potent and selective nicotinic acetylcholine receptor α7 partial agonist: Pharmacological characterisation and Phase I evaluation in healthy subjects - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Coupling of human nicotinic acetylcholine receptors alpha 7 to calcium channels in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Acetylcholine regulation of GnRH neuronal activity: A circuit in the medial septum [frontiersin.org]
- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
(S)-VQW-765: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-VQW-765, also known as (S)-AQW-051, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel with significant implications in cognitive function and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the known and potential downstream signaling pathways activated by this compound. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action. While direct experimental evidence for this compound's modulation of all discussed pathways is not yet available, this guide extrapolates its likely effects based on its confirmed activity as an α7-nAChR agonist and the well-established signaling cascades associated with this receptor.
Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor
This compound is an orally active small molecule that demonstrates high affinity and selectivity for the α7-nAChR.[1][2] The α7-nAChR is a homopentameric receptor composed of five α7 subunits and functions as both an ionotropic and metabotropic receptor.[3][4] Its activation leads to a cascade of intracellular events, beginning with ion influx and culminating in the modulation of various signaling pathways that influence neurotransmitter release, inflammation, and cell survival.[3][4]
Quantitative Data Summary
The following tables summarize the key in vitro binding and functional parameters of VQW-765 (racemate of this compound).
Table 1: In Vitro Binding Affinity of VQW-765
| Parameter | Value | Receptor | Radioligand | Source |
| pKD | 7.56 | Human α7-nAChR | [125I]-α-Bungarotoxin | [5][6] |
Table 2: In Vitro Functional Activity of VQW-765
| Parameter | Value | Assay | Cell Line | Source |
| pEC50 | 7.41 | Calcium Transients | GH3-hα7-22 cells | [5][6] |
| EC50 | 38.9 nM | Calcium Influx | GH3 cells expressing α7 nAChR | [7][8] |
Core Signaling Pathways
Activation of the α7-nAChR by this compound initiates a complex network of downstream signaling events. These can be broadly categorized into ionotropic and metabotropic pathways.
Ionotropic Signaling: Calcium Influx
The primary and most immediate consequence of this compound binding to the α7-nAChR is the opening of the ion channel, leading to a rapid influx of cations, most notably Ca2+. This has been experimentally confirmed for the racemate, AQW-051.[9] This initial calcium transient is a critical event that triggers a multitude of downstream cellular responses.
Figure 1: Ionotropic signaling cascade initiated by this compound.
Metabotropic Signaling: G-Protein Coupling and Intracellular Calcium Release
Beyond its ion channel function, the α7-nAChR can also act as a metabotropic receptor by coupling to heterotrimeric G-proteins, particularly Gαq and Gαi.[1][2][10] This interaction is mediated by the M3-M4 intracellular loop of the α7 subunit.[1] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of Ca2+ from intracellular stores, further amplifying the calcium signal initiated by the ionotropic pathway.
Figure 2: Metabotropic signaling via Gαq and intracellular calcium release.
Key Downstream Signaling Pathways
The elevation in intracellular calcium, along with direct protein-protein interactions, activates several key downstream signaling pathways that are implicated in the therapeutic effects of α7-nAChR agonists.
JAK2/STAT3 Pathway
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical signaling cascade involved in anti-inflammatory responses. Activation of α7-nAChR can lead to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the transcription of target genes.
Figure 3: The JAK2/STAT3 signaling pathway activated by α7-nAChR.
PI3K/Akt Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival, proliferation, and growth. α7-nAChR activation can stimulate the PI3K/Akt pathway, which has neuroprotective effects.
Figure 4: The PI3K/Akt signaling pathway linked to α7-nAChR.
ERK/MAPK Pathway
The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of α7-nAChR can lead to the phosphorylation and activation of ERK1/2.
Figure 5: The ERK/MAPK signaling pathway associated with α7-nAChR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream signaling of α7-nAChR agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) of a compound for the α7-nAChR.
Figure 6: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing α7-nAChR in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α7-nAChR antagonist (e.g., [125I]-α-Bungarotoxin) and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter, which traps the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
FLIPR-Based Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration upon receptor activation.
Figure 7: Workflow for a FLIPR-based calcium assay.
Protocol:
-
Cell Plating: Seed cells stably or transiently expressing the human α7-nAChR into a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor (to prevent dye leakage) and incubate at 37°C.
-
Compound Addition: Prepare a dilution series of this compound.
-
Fluorescence Measurement: Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will add the compound to the cells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the phosphorylation of specific proteins in a signaling pathway (e.g., p-ERK, p-Akt, p-STAT3).
Figure 8: General workflow for Western blotting.
Protocol:
-
Cell Treatment: Culture appropriate cells and treat them with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total (non-phosphorylated) form of the protein to serve as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Conclusion
This compound is a selective partial agonist of the α7-nAChR that has been shown to stimulate calcium influx. Based on the known signaling mechanisms of its target receptor, this compound is likely to modulate a complex network of downstream signaling pathways, including those mediated by G-proteins, JAK2/STAT3, PI3K/Akt, and ERK/MAPK. Further research is required to provide direct experimental evidence for the effects of this compound on these specific pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate downstream signaling of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A G protein-coupled α7 nicotinic receptor regulates signaling and TNF-α release in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-VQW-765: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
(S)-VQW-765 , also known as AQW-051 , is a novel, orally active small molecule that acts as a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and mechanism of action, supported by preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals.
Core Pharmacological Attributes
This compound exhibits high affinity and selectivity for the human α7-nAChR. Its pharmacological activity is characterized by its ability to stimulate calcium influx in cells expressing this receptor, a key event in the receptor's signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding and functional activity parameters of this compound.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (pKD) | 7.56 | Recombinantly expressed human α7-nAChR | [3][4] |
| Functional Activity (pEC50) | 7.41 | Calcium transients in GH3-ha7-22 cells expressing human α7-nAChR | [3][4] |
| EC50 | 38.9 nM | Calcium influx in GH3 cells expressing α7 nAChR | [5] |
Table 1: In Vitro Pharmacological Data for this compound
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the α7-nAChR, a ligand-gated ion channel predominantly expressed in the central nervous system, including in brain regions associated with cognition and anxiety.[6][7] The α7-nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[7]
Upon agonist binding, the receptor channel opens, leading to a rapid influx of cations, primarily calcium (Ca²⁺).[8] This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that are believed to underlie the therapeutic effects of this compound. Key downstream pathways include:
-
Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway: This pathway is crucial for cell survival and neuroprotection.[8]
-
Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway: Activation of this pathway has been linked to anti-inflammatory and anti-apoptotic effects.[8]
-
Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in synaptic plasticity, learning, and memory.[8]
The activation of these pathways ultimately modulates neurotransmitter release and neuronal function, contributing to the anxiolytic and cognitive-enhancing properties observed with this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of research findings. The following sections outline the methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of this compound for the α7-nAChR. While the specific protocol for this compound is not publicly available, a general protocol using a radiolabeled antagonist like [¹²⁵I]-α-bungarotoxin is described below.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human α7-nAChR.
-
Incubation: A fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound (this compound) in the presence of the prepared membranes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (KD) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Measurement (FLIPR Assay - General Protocol)
The functional activity of this compound as an α7-nAChR agonist is determined by measuring its ability to stimulate an increase in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Culture: Cells stably expressing the human α7-nAChR (e.g., GH3-ha7-22 cells) are seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
In Vivo Assessment: Trier Social Stress Test (TSST)
The anxiolytic effects of this compound have been evaluated in humans using the Trier Social Stress Test (TSST), a standardized protocol for inducing psychosocial stress.
-
Participant Recruitment: Individuals with a history of performance or social anxiety are recruited.
-
Drug Administration: Participants receive a single oral dose of this compound or a placebo in a double-blind, randomized manner.
-
Stress Induction: After a set period, participants undergo the TSST, which typically involves a mock job interview and a mental arithmetic task in front of an unresponsive panel.
-
Outcome Measures: Subjective units of distress (SUDS) ratings, heart rate, and plasma concentrations of this compound are measured.
-
Data Analysis: The effects of this compound on anxiety levels are compared to the placebo group.
Preclinical and Clinical Findings
Preclinical studies in rodents have demonstrated that this compound has cognitive-enhancing and anxiolytic-like effects.[3] In a social recognition test in rats, a single oral dose of this compound significantly increased the duration of social contacts, an effect comparable to the anxiolytic agent chlordiazepoxide.[9]
Clinical trials in humans have investigated the efficacy and safety of this compound for performance anxiety. In a randomized, double-blind, placebo-controlled trial, participants receiving this compound showed a trend towards improvement in anxiety intensity during the TSST. Notably, a significant anxiolytic effect was observed in female participants. The pharmacokinetic/pharmacodynamic analysis revealed an inverted U-shaped exposure-response relationship, which is a characteristic often seen with α7-nAChR agonists due to receptor desensitization at higher concentrations.[9]
Plasma Concentration Analysis
While the specific analytical method for the quantification of this compound in human plasma from clinical trials is not explicitly detailed in the available literature, such analyses are typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12][13] This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations in biological matrices.
Conclusion
This compound is a selective α7-nAChR partial agonist with a well-defined in vitro pharmacological profile. Its mechanism of action, involving the activation of α7-nAChRs and subsequent modulation of downstream signaling pathways, provides a strong rationale for its development as a therapeutic agent for anxiety and cognitive disorders. Preclinical and clinical studies have provided initial evidence of its anxiolytic effects. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VQW 765 — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AQW051 | AChR | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. m.youtube.com [m.youtube.com]
- 13. files.core.ac.uk [files.core.ac.uk]
(S)-VQW-765: A Comprehensive Technical Guide for Researchers
(S)-VQW-765 , also known as (S)-AQW-051, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document provides a detailed overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a small molecule with a well-defined chemical structure, contributing to its selective interaction with the α7 nAChR.
| Property | Value | Source |
| IUPAC Name | (3R)-3-[[6-(4-methylphenyl)-3-pyridinyl]oxy]-1-azabicyclo[2.2.2]octane | [1] |
| CAS Number | 669770-29-0 | [1] |
| Molecular Formula | C19H22N2O | [2] |
| Molecular Weight | 294.39 g/mol | [2] |
| Synonyms | (S)-AQW-051, AQW-051 | [1][2] |
Pharmacological Properties
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes and inflammatory pathways.
| Parameter | Value | Method | Source |
| Binding Affinity (pKD) | 7.56 | Radioligand Binding Assay | [3] |
| Potency (pEC50) | 7.41 | Calcium Influx Assay | [3] |
| Mechanism of Action | α7 nAChR Partial Agonist | Functional Assays | [4] |
Preclinical Findings
In preclinical studies, this compound has demonstrated cognitive-enhancing and anxiolytic-like effects. Oral administration of 0.03 and 0.3 mg/kg of VQW-765 has been shown to improve learning and memory in mice.[3] At a dose of 1 mg/kg, it exhibited anxiolytic effects in rats by increasing social exploration time.[3]
Clinical Findings
A Phase II clinical trial investigated the efficacy of a single 10 mg oral dose of VQW-765 in subjects with performance anxiety.[5][6] The study utilized the Trier Social Stress Test (TSST) to induce anxiety.[5][6] While a trend towards improvement was observed in the overall population, a statistically significant reduction in anxiety was noted in female participants.[5][6] The study also suggested an inverted U-shaped dose-response curve, a characteristic often seen with α7 nAChR agonists.[5]
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. The receptor's high permeability to calcium ions (Ca2+) is a key trigger for these downstream pathways.
Caption: Signaling pathway of this compound via α7 nAChR activation.
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay (for pKD determination)
This assay quantifies the affinity of this compound for the α7 nAChR.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 nicotinic acetylcholine receptors and their role in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
(S)-VQW-765: A Novel α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-VQW-765 (also known as AQW051) is a selective, orally active partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has demonstrated pro-cognitive and anxiolytic-like effects in preclinical models and has been investigated in clinical trials for performance anxiety.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research into its therapeutic potential for cognitive disorders.
Mechanism of Action
This compound acts as a selective partial agonist at the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cerebral cortex.[2][4] The α7-nAChR is a homopentameric receptor with a high permeability to calcium (Ca²⁺).[4][5]
Activation of the α7-nAChR by an agonist like this compound leads to an influx of Ca²⁺, which triggers downstream intracellular signaling cascades.[4][6] These pathways are crucial for synaptic plasticity, learning, and memory.[6] Key signaling pathways implicated in the cognitive-enhancing effects of α7-nAChR activation include the mitogen-activated protein kinase (MAPK) and cAMP response element-binding protein (CREB) phosphorylation pathways.[4][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKD) | 7.56 | Recombinantly expressed human α7-nAChR | [2][7][8] |
| Functional Agonist Activity (pEC₅₀) | 7.41 | Calcium transients in GH3-ha7-22 cells expressing human α7-nAChR | [7][8] |
| Maximal Response (vs. Acetylcholine) | 75% | Recombinant human α7-nAChR expressed in Xenopus oocytes | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Test | Doses (oral) | Key Findings | Reference |
| Mice | Object Recognition Test (ORT) | 0.03 and 0.3 mg/kg | Increased learning and memory performance | [7][8] |
| Mice | Social Recognition Test | Broad dose range | Facilitated learning and memory performance | [2][9] |
| Aged Rats | Water Maze | Broad dose range | Facilitated learning and memory performance | [2][9] |
| Rats | Social Interaction Test | 1 mg/kg | Increased social exploration time (anxiolytic-like effect) | [7][8] |
Table 3: Clinical Trial Data for this compound (VP-VQW-765-2201)
| Parameter | Description | Value/Finding | Reference |
| Study Design | Randomized, double-blind, placebo-controlled | - | [1] |
| Population | 230 adults with a history of performance anxiety | - | [1] |
| Intervention | Single oral dose of 10 mg this compound or placebo | - | [10] |
| Primary Outcome Measure | Subjective Units of Distress Scale (SUDS) | Trend of improvement vs. placebo (p=0.1443). Significant improvement in females (p=0.034). | [1][3] |
| Exposure-Response Relationship | Inverted U-shaped | Subjects in the middle 50% of plasma concentration showed significant improvement (p=0.033), particularly females (p=0.005). | [1] |
| Safety | Well-tolerated | Adverse event profile comparable to placebo. No observed negative cognitive effects. | [11][12] |
Experimental Protocols
Preclinical Cognitive and Anxiety Models
3.1.1. Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents based on their innate preference to explore a novel object over a familiar one.[1][13]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena.[13]
-
Familiarization/Training: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.[1][13]
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.[1][13]
-
-
Data Analysis: A discrimination index (DI) is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time for both objects. A higher DI indicates better recognition memory.[10]
3.1.2. Social Interaction Test
This test is used to evaluate anxiolytic-like behavior in rodents by measuring the amount of time they spend in social interaction.[7][14]
-
Apparatus: A dimly lit, unfamiliar open-field arena.
-
Procedure:
-
Two unfamiliar rats are placed in the arena together.
-
The duration of active social behaviors (e.g., sniffing, following, grooming) is recorded over a set period.[14]
-
-
Data Analysis: An increase in the total time spent in social interaction is indicative of an anxiolytic-like effect.[14]
Clinical Trial Protocol: Trier Social Stress Test (TSST)
The TSST is a standardized protocol to induce psychosocial stress in a laboratory setting.[15][16]
-
Objective: To assess the efficacy of this compound in reducing acute performance anxiety.
-
Procedure:
-
Resting Period: Participants rest for a period (e.g., 60 minutes) to stabilize physiological responses.[17][18]
-
Anticipatory Stress (Speech Preparation): Participants are given a short period (e.g., 10 minutes) to prepare a speech on a given topic (e.g., why they are the ideal candidate for a job).[11][16]
-
Performance Stress (Speech and Mental Arithmetic): Participants deliver the speech and then perform a challenging mental arithmetic task in front of an unresponsive panel of "judges" and are informed they are being video-recorded.[11][15]
-
Recovery Period: Physiological and psychological measures are monitored during recovery periods following the stressor.[11][16]
-
-
Outcome Measures:
Mandatory Visualizations
Signaling Pathways
Caption: Downstream signaling pathway of α7-nAChR activation by this compound.
Experimental Workflows
Caption: General workflow for preclinical cognitive testing.
Caption: Workflow of the Phase II clinical trial for performance anxiety.
Logical Relationships
Caption: Gantt chart illustrating the phases of a single-dose clinical trial.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Video: The Trier Social Stress Test Protocol for Inducing Psychological Stress [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.nau.edu [experts.nau.edu]
- 16. The Trier Social Stress Test Protocol for Inducing Psychological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inducing Psychosocial Stress in the Laboratory: A Study Protocol for the Trier Social Stress Test (TSST) [protocols.io]
- 18. protocols.io [protocols.io]
(S)-VQW-765: A Potential α7 Nicotinic Acetylcholine Receptor Agonist for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-VQW-765, also known as AQW051, is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). While currently under clinical investigation primarily for social anxiety disorder, its mechanism of action holds significant promise for the field of Alzheimer's disease (AD) research. The α7-nAChR is critically involved in cognitive processes, neuroinflammation, and the pathological cascades of amyloid-beta (Aβ) and tau, all of which are central to AD pathophysiology. Preclinical studies with this compound have demonstrated its ability to enhance learning and memory in rodent models, suggesting its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, preclinical efficacy data, and the broader context of α7-nAChR agonism as a therapeutic strategy for Alzheimer's disease.
Introduction: The α7 Nicotinic Acetylcholine Receptor in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles. The cholinergic system, particularly the α7-nAChR, has emerged as a key therapeutic target in AD. These receptors are highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.
The rationale for targeting α7-nAChR in AD is multifaceted:
-
Cognitive Enhancement: Activation of α7-nAChRs can modulate neurotransmitter release and enhance synaptic plasticity, processes that are fundamental to learning and memory and are impaired in AD.
-
Neuroprotection: Stimulation of α7-nAChRs has been shown to exert neuroprotective effects, potentially shielding neurons from the toxicity induced by Aβ.
-
Anti-inflammatory Effects: The α7-nAChR plays a crucial role in the "cholinergic anti-inflammatory pathway," and its activation can suppress the production of pro-inflammatory cytokines in the brain, a key component of AD pathology.
-
Modulation of Aβ and Tau Pathology: The α7-nAChR can interact with Aβ, and its activation may influence the processing and clearance of this pathological peptide. There is also evidence to suggest a role in modulating tau phosphorylation.
Given this context, selective α7-nAChR agonists like this compound represent a promising therapeutic avenue for addressing the complex pathology of Alzheimer's disease.
Pharmacological Profile of this compound (AQW051)
This compound is a small molecule that acts as a partial agonist at the α7-nAChR, demonstrating high binding affinity and selectivity.
In Vitro Pharmacology
The in vitro characteristics of this compound highlight its potency and selectivity for the human α7-nAChR.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (pKD) | 7.56 ± 0.04 | Human | [125I]-α-bungarotoxin radioligand binding | [1] |
| Functional Activity (pEC50) | 7.41 | Human | Calcium influx in GH3-ha7-22 cells | [2] |
| Functional Activity (pEC50) | 7.24 ± 0.1 | Rat | Calcium influx in cells expressing rat α7-nAChR | [1] |
| Efficacy (vs. Epibatidine) | 68% ± 4 | Rat | Calcium influx in cells expressing rat α7-nAChR | [1] |
| Functional Selectivity | >100-fold over other nAChR subtypes and 5-HT3 receptors | Human | Calcium influx assay | [1] |
Preclinical Pharmacokinetics (Mouse)
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and readily penetrates the central nervous system.[1]
| Parameter | Intravenous (10 µmol/kg) | Oral (30 µmol/kg) | Reference |
| Bioavailability | N/A | ~50% | [1] |
| Plasma Half-life (t1/2) | ~0.6 hours | ~1 hour | [1] |
| Brain/Plasma Ratio (30 min post-dose) | N/A | 20 | [1] |
| Brain/Plasma Ratio (4 hours post-dose) | N/A | 60 | [1] |
Preclinical Efficacy in Cognitive Models
This compound has demonstrated significant cognitive-enhancing effects in various rodent models, supporting its potential for treating cognitive deficits in conditions like Alzheimer's disease.[1]
Social Recognition Test (Mice)
This compound facilitated learning and memory in the social recognition test in mice.
| Dose (p.o.) | Outcome | p-value | Reference |
| 0.03 mg/kg | Significantly more time spent with novel partner at 24h | < 0.001 | [1] |
| 0.3 mg/kg | Significantly more time spent with novel partner at 24h | < 0.01 | [1] |
Morris Water Maze (Aged Rats)
In a spatial navigation memory task, this compound improved performance in aged rats.
| Dose (p.o.) | Outcome | p-value | Reference |
| 3 mg/kg | Decreased swimming distance to find the platform on Day 2, Trial 1 | 0.01 | [1] |
Experimental Protocols
Social Recognition Test in Mice
-
Animals: Adult female mice.
-
Procedure:
-
Baseline Trial: An adult female mouse is introduced to a juvenile partner for a set duration, and the time spent in social investigation is recorded.
-
Treatment: this compound (0.03 or 0.3 mg/kg, p.o.) or vehicle is administered 1 hour before the baseline trial.
-
Re-test Trial (24 hours later): The adult mouse is re-exposed to the familiar juvenile partner and a novel juvenile partner. The time spent investigating each partner is recorded.
-
-
Endpoint: A significant increase in the time spent scrutinizing the novel partner compared to the familiar one is indicative of improved memory.[1]
Morris Water Maze in Aged Rats
-
Animals: Aged (24 months old) male Lister-hooded rats.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool.
-
Procedure:
-
Acclimation and Pre-training: Rats are habituated to the pool and trained to find a visible platform.
-
Treatment: this compound (3 mg/kg, p.o.) or vehicle is administered 1 hour before testing on days 1-4.
-
Acquisition Trials: Rats undergo multiple trials per day to learn the location of the hidden platform using the distal cues.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.
-
-
Endpoints: Key parameters measured include the latency and distance traveled to find the platform.[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of α7-nAChR Agonism in Alzheimer's Disease
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Preclinical Cognitive Testing Workflow
Caption: Workflow for preclinical evaluation of this compound's cognitive effects.
Conclusion and Future Directions
This compound, a selective α7-nAChR partial agonist, has demonstrated a compelling preclinical profile that warrants its investigation in the context of Alzheimer's disease. Its ability to enhance cognitive function in rodent models, coupled with the known neuroprotective and anti-inflammatory roles of α7-nAChR activation, provides a strong rationale for further research.
Future studies should aim to:
-
Evaluate the efficacy of this compound in transgenic animal models of Alzheimer's disease to assess its impact on Aβ and tau pathology.
-
Investigate the long-term effects of this compound treatment on cognitive function and disease progression.
-
Explore the potential of this compound as both a symptomatic and a disease-modifying therapy for Alzheimer's disease.
The development of novel therapeutics targeting the multifaceted pathology of Alzheimer's disease is a critical unmet need. This compound represents a promising candidate that merits further exploration in this challenging therapeutic area.
References
(S)-VQW-765 role in schizophrenia research
An In-depth Technical Guide on the Role of (S)-VQW-765 in Schizophrenia Research
Introduction
This compound, also known as AQW051, is an orally active, selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] The α7 nAChR is a critical target in neuroscience research, particularly for schizophrenia, due to its high expression in brain regions integral to cognition, such as the hippocampus and prefrontal cortex.[2] Cognitive Impairment Associated with Schizophrenia (CIAS) is a core feature of the disorder and a major determinant of functional outcomes. Current antipsychotic medications offer limited efficacy for these cognitive deficits. The cholinergic system, and specifically the α7 nAChR, has been identified as a promising pathway for developing novel pro-cognitive therapies.[1] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy, clinical trial outcomes, and the experimental methodologies used in its evaluation for schizophrenia research.
Mechanism of Action and Signaling Pathways
This compound acts as a partial agonist at the orthosteric binding site of the homopentameric α7 nAChR. As a ligand-gated ion channel, the primary and most rapid consequence of α7 nAChR activation is a conformational change that opens the channel, leading to a high influx of calcium ions (Ca²⁺). This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function.
Key signaling pathways activated by α7 nAChR agonism include:
-
Calcium-Dependent Signaling : The initial Ca²⁺ influx directly modulates neuronal excitability and triggers the release of various neurotransmitters, including acetylcholine, dopamine (B1211576), and glutamate. This modulation is fundamental to enhancing synaptic transmission.
-
ERK/CREB Pathway : Activation of the α7 nAChR leads to the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).[3][4] This pathway is a cornerstone of long-term potentiation (LTP) and memory formation.
-
JAK2-STAT3 Pathway : The receptor can also engage in metabotropic signaling by activating the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This cascade is primarily associated with neuroprotective and anti-inflammatory effects.[5][6]
Quantitative Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and representative data for other selective α7 nAChR agonists in schizophrenia-relevant models.
Table 1: In Vitro Receptor Binding and Potency of this compound (AQW051)
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| Binding Affinity (pKD) | Human α7 nAChR | 7.56 | [4] |
| Functional Potency (pEC₅₀) | Human α7 nAChR (Ca²⁺ influx) | 7.41 |[4] |
Table 2: Preclinical Efficacy of this compound (AQW051) in Cognitive Models
| Model | Species | Doses Administered | Key Finding | Reference |
|---|---|---|---|---|
| Novel Object Recognition | Mouse | 0.03, 0.3 mg/kg (oral) | Increased time spent exploring the novel object, indicating enhanced learning/memory. | [4] |
| Water Maze | Aged Rat | Not specified | Facilitated learning and memory performance. |[3][5] |
Table 3: Efficacy of Representative α7 nAChR Agonists in Schizophrenia Models
| Compound | Model | Species | Doses Administered | Key Finding | Reference |
|---|---|---|---|---|---|
| BMS-933043 | MK-801-induced Y-maze deficit | Mouse | 1-10 mg/kg (s.c.) | Reversed cognitive deficits. | [7] |
| BMS-933043 | Neonatal PCP-induced set-shifting deficit | Rat | 0.1-3 mg/kg (p.o.) | Reduced trials required to complete the task. | [7] |
| A-582941 | Ketamine-induced NORT deficit | Rat | Not specified | Reversed impairment in novel object recognition. |[6] |
Clinical Research in Schizophrenia
This compound (AQW051) has been evaluated in Phase II clinical trials for its effects on cognitive function in patients with chronic, stable schizophrenia.
-
Trial NCT01163227 : This study was designed to assess the cognitive effects of single and multiple doses of AQW051 in schizophrenia patients.[8]
-
Trial NCT00825539 : This trial used functional magnetic resonance imaging (fMRI) to evaluate the effects of AQW051 on brain activation during working memory and episodic memory tasks.
Summary of Clinical Findings: The results from these trials have been largely inconclusive or negative. While AQW051 was found to modify neuronal activity in the prefrontal cortex and hippocampus, it did not demonstrate a consistent or significant improvement in cognitive performance.[9][10][11] One study noted that high doses might even worsen working memory performance, particularly in patients who smoke.[9][10] These outcomes highlight the translational challenges in developing α7 nAChR agonists for CIAS, where promising preclinical data has not yet successfully translated into robust clinical efficacy.[9]
Experimental Protocols
Detailed methodologies for key preclinical assays used to evaluate compounds like this compound are provided below.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents, leveraging their innate preference to explore novel objects over familiar ones. It is particularly relevant for modeling cognitive deficits in schizophrenia.
Protocol:
-
Habituation Phase: The animal (mouse or rat) is placed in an empty, open-field arena (e.g., a 50x50x50 cm box) for a period of 5-10 minutes to allow for acclimation to the new environment. This is typically done for 2-3 consecutive days.
-
Familiarization/Training Phase (T1): Two identical objects (A + A) are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to freely explore the objects for a set duration (e.g., 3-5 minutes). The time spent actively exploring each object (sniffing or touching with the nose) is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific retention interval, which can range from 1 hour to 24 hours to test short-term or long-term memory, respectively.
-
Test/Choice Phase (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object (A + B). The animal is allowed to explore for a set duration (e.g., 3-5 minutes), and the exploration time for both the familiar (A) and novel (B) object is recorded.
-
Data Analysis: The primary metric is the Discrimination Index (DI) , calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
Auditory Sensory Gating (P50)
Auditory sensory gating is a neurophysiological measure of pre-attentive filtering, a process often deficient in individuals with schizophrenia. This deficit is measured by recording the P50 event-related potential (ERP).
Protocol:
-
Stimulus Paradigm: The "paired-click" paradigm is used. Subjects are presented with pairs of identical auditory stimuli (S1 and S2), typically brief clicks or tone bursts, through headphones. The inter-stimulus interval between S1 and S2 is approximately 500 ms (B15284909), and the interval between pairs is 8-10 seconds.
-
EEG Recording: Electroencephalography (EEG) is used to record brain activity from scalp electrodes, with a primary focus on the Cz (vertex) location. Data is amplified, filtered (e.g., 0.5-100 Hz band-pass), and digitized.
-
Data Acquisition: Multiple trials (e.g., 60-120 pairs of clicks) are presented, and the corresponding EEG data is recorded and averaged to create an ERP waveform.
-
P50 Component Identification: The P50 wave is identified as the most positive peak occurring approximately 40-75 ms after the onset of each auditory stimulus (S1 and S2).
-
Data Analysis: The primary measure is the P50 gating ratio , calculated as: Gating Ratio = (Amplitude of P50 to S2 / Amplitude of P50 to S1) * 100% In healthy individuals, the P50 response to the second click (S2) is significantly suppressed, resulting in a low gating ratio (typically < 50%). In individuals with schizophrenia, this suppression is diminished, leading to a higher gating ratio.[8][12][13]
Conclusion
This compound is a well-characterized selective α7 nAChR partial agonist that has demonstrated pro-cognitive effects in preclinical animal models. Its mechanism of action, centered on enhancing cholinergic neurotransmission and activating key signaling pathways for synaptic plasticity, provides a strong rationale for its investigation in schizophrenia. However, the translation of these promising preclinical findings into clinical efficacy for CIAS has proven challenging, with Phase II trials not showing significant cognitive improvement in patients. This highlights the complexities of targeting the α7 nAChR and underscores the need for further research into optimal dosing strategies, patient stratification (e.g., by smoking status), and potentially the use of α7 positive allosteric modulators (PAMs) to achieve therapeutic benefits in schizophrenia.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. AQW051, a novel, potent and selective nicotinic acetylcholine receptor α7 partial agonist: Pharmacological characterisation and Phase I evaluation in healthy subjects - OAK Open Access Archive [oak.novartis.com]
- 3. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors reverse ketamine-induced schizophrenia-like deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Task-related fMRI responses to a nicotinic acetylcholine receptor partial agonist in schizophrenia: A randomized trial [escholarship.org]
- 12. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketamine enhances novel object recognition memory reconsolidation via the BDNF/TrkB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anxiolytic-Like Effects of (S)-VQW-765
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VQW-765, formerly known as AQW051, is a novel, orally active, selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] Emerging preclinical and clinical data suggest that this compound holds promise as a non-sedating, rapid-acting anxiolytic agent, particularly for performance and social anxiety disorders.[4] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with the anxiolytic-like effects of this compound.
Mechanism of Action
This compound exerts its effects by binding to and partially activating α7-nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for cognitive function and emotional regulation, such as the hippocampus and amygdala.[5] The α7-nAChR signaling pathway is implicated in modulating neurotransmitter release, cognitive processes, the cholinergic anti-inflammatory response, and the hypothalamic-pituitary-adrenal (HPA) axis. The anxiolytic effects of this compound are believed to be mediated through the modulation of GABAergic and glutamatergic neurotransmission.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from both preclinical and clinical investigations into the anxiolytic-like properties of this compound.
Table 1: Preclinical Efficacy in the Rat Social Interaction Test
| Compound | Dose (oral) | Primary Outcome | Result | Reference |
| This compound (AQW051) | 1 mg/kg | Duration of Social Contact | Significantly increased compared to vehicle | [7] |
| Chlordiazepoxide | 1 mg/kg | Duration of Social Contact | Significantly increased compared to vehicle | [7] |
Table 2: Clinical Efficacy in a Phase II Trial for Performance Anxiety (Study VP-VQW-765-2201)
| Parameter | VQW-765 (10 mg) | Placebo | p-value | Population | Reference |
| Change in SUDS Score | Trend towards improvement | - | 0.1443 | Intent-to-Treat (ITT) | [7] |
| Change in SUDS Score | Significant improvement | - | 0.034 | Female Participants | [7] |
Table 3: In Vitro Receptor Binding and Potency
| Parameter | Value | Target | Reference |
| pKD | 7.56 | Recombinantly expressed human α7-nAChR | [2] |
| pEC50 | 7.41 | Calcium transients in cells expressing human α7-nAChR | [2] |
Note: Preclinical studies have suggested an inverted U-shaped dose-response curve for the anxiolytic effects of this compound, likely due to receptor desensitization at higher doses.
Experimental Protocols
Preclinical: Rat Social Interaction Test
This behavioral paradigm is used to assess anxiety-like behavior in rodents. A reduction in social interaction is indicative of an anxiogenic state, while an increase suggests an anxiolytic effect.
Methodology:
-
Animals: Adult male rats are designated as residents, and lighter male juvenile rats are used as intruders.[7]
-
Drug Administration: Intruder rats are orally administered this compound, a vehicle control, or a positive control (e.g., chlordiazepoxide) at specified pre-treatment times (e.g., 1, 3, 6, or 16 hours) before testing.[7]
-
Test Arena: The resident rat's home cage serves as the test arena.
-
Procedure: The intruder rat is introduced into the home cage of the resident rat.
-
Data Collection: The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded for a set period.
-
Analysis: The total time spent in social interaction is compared between treatment groups.
Clinical: Trier Social Stress Test (TSST)
The TSST is a standardized and validated method for inducing acute psychosocial stress in a laboratory setting.[1][8][9][10]
Methodology:
-
Participants: Subjects with a history of performance or social anxiety are recruited.[7][11]
-
Drug Administration: Participants receive a single oral dose of this compound (e.g., 10 mg) or a placebo in a double-blind, randomized manner.[7]
-
Stress Induction:
-
Anticipatory Phase: The participant is given a short period (e.g., 10 minutes) to prepare a speech on a given topic (e.g., a job interview scenario).[9][12]
-
Performance Phase: The participant delivers the speech for a set duration (e.g., 5 minutes) in front of an unresponsive panel of "judges" and is informed they are being video and audio recorded.[9][12]
-
Mental Arithmetic Task: Following the speech, the participant is asked to perform a challenging mental arithmetic task (e.g., serial subtraction) aloud.[9]
-
-
Outcome Measures:
-
Analysis: Changes in SUDS scores and other measures are compared between the this compound and placebo groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway for the anxiolytic effects of this compound and the experimental workflow of the clinical trial.
Caption: Proposed signaling pathway of this compound's anxiolytic effects.
Caption: Workflow of the Phase II clinical trial investigating this compound.
Conclusion
This compound represents a promising development in the pharmacotherapy of anxiety disorders. Its novel mechanism of action as a selective partial agonist of the α7-nAChR offers the potential for rapid anxiolysis without the sedative effects common to many existing treatments. The quantitative data from both preclinical and clinical studies are encouraging, particularly the significant reduction in subjective distress observed in female participants during a standardized stress test. Further investigation, including the ongoing Phase III clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound for the on-demand treatment of social and performance anxiety.[9][10]
References
- 1. The Trier Social Stress Test protocol for inducing psychological stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-7 nicotinic receptor allosteric modulator PNU120596 prevents lipopolysaccharide-induced anxiety, cognitive deficit and depression-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial: commentary, Baldwin et al | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.nau.edu [experts.nau.edu]
- 9. The Trier Social Stress Test Protocol for Inducing Psychological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trier social stress test - Wikipedia [en.wikipedia.org]
- 11. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: The Trier Social Stress Test Protocol for Inducing Psychological Stress [jove.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (S)-VQW-765 in Mice and Rats
These application notes provide detailed information and protocols for conducting in vivo studies with (S)-VQW-765, a selective and orally active alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) partial agonist. The compound, also known as AQW-051, has demonstrated cognitive-enhancing and anxiolytic-like effects in rodent models.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies involving this compound in mice and rats.
Table 1: Cognitive Enhancement Effects of this compound in Mice
| Species/Strain | Test | Doses (Oral) | Key Findings |
| Mouse (OF1/IC) | Social Recognition Test | 0.03 mg/kg and 0.3 mg/kg | Increased time spent scrutinizing an unfamiliar juvenile mouse compared to a familiar one 24 hours after the initial encounter, indicating improved learning and memory.[1] |
| Mouse (OF1/IC) | Object Recognition Test | 0.03 mg/kg and 0.3 mg/kg | Showed cognitive-enhancing effects.[2] The pro-cognitive effect was reversed by the α7-nAChR antagonist MLA.[1] |
Table 2: Anxiolytic-like Effects of this compound in Rats
| Species/Strain | Test | Dose (Oral) | Key Findings |
| Rat | Social Exploration Test | 1 mg/kg | Significantly increased the duration of social contact with an unfamiliar rat, indicating an anxiolytic-like effect. This effect was observed for at least 6 hours post-administration.[1][2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (10 µmol/kg) | Oral (30 µmol/kg) |
| Plasma Half-life (t½) | ~0.6 hours | ~1 hour |
| Brain Penetration | - | Rapid, with brain/plasma ratio of 20 after 30 mins, increasing to 60 after 4 hours.[1] |
| Oral Bioavailability | - | ~50% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Object Recognition Test (ORT) in Mice
This protocol is designed to assess the effects of this compound on learning and memory.
1. Animals:
-
Adult male OF1/IC strain mice (25–27 g).[1]
-
House animals in groups with ad libitum access to food and water under a standard 12-hour light/dark cycle.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline; the specific vehicle for the cited studies was not detailed, so a common, non-reactive vehicle should be chosen and validated).
-
Oral gavage needles.
-
Test arena (e.g., a 40x40x40 cm open field).
-
Two sets of identical objects (e.g., small plastic cones, blocks) that are heavy enough not to be displaced by the mice. The objects should be of similar size but differ in shape and texture.
-
Video recording and analysis software.
3. Experimental Procedure:
-
Habituation (Day 1):
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Place each mouse individually into the empty test arena for 5-10 minutes to habituate.
-
-
Training/Familiarization (Day 2):
-
Administer this compound (0.03 or 0.3 mg/kg) or vehicle orally 1 hour before the training session.[1]
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Testing (Day 3 - 24 hours after Training):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the this compound treated groups and the vehicle group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Social Interaction Test in Rats
This protocol assesses the anxiolytic-like effects of this compound.
1. Animals:
-
Adult male rats (specific strain not detailed in the provided results, Wistar or Sprague-Dawley are commonly used).
-
House animals in pairs or groups with ad libitum access to food and water.
2. Materials:
-
This compound
-
Vehicle
-
Oral gavage needles
-
Test arena (e.g., a dimly lit open field, 60x60x30 cm).
-
Unfamiliar "intruder" rats of the same sex and strain, which have not been socially isolated.
3. Experimental Procedure:
-
Acclimation:
-
Allow rats to acclimate to the testing room for at least 1 hour.
-
-
Dosing:
-
Administer this compound (1 mg/kg) or vehicle orally to the test rat. The test can be conducted at various time points after dosing (e.g., 1, 3, 6, and 16 hours) to assess the duration of action.[1]
-
-
Testing:
-
Place the test rat in the arena and allow it to habituate for 5 minutes.
-
Introduce an unfamiliar intruder rat into the arena.
-
Record the social interaction behaviors for 10 minutes. Social interaction includes sniffing, grooming, following, and crawling over or under the other rat.
-
-
Data Analysis:
-
Measure the total duration of social interaction.
-
Compare the interaction times between the this compound treated groups and the vehicle group at each time point using statistical analysis (e.g., t-test or ANOVA).
-
An increase in social interaction time is indicative of an anxiolytic-like effect.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
This compound acts as a partial agonist at the α7-nAChR. Activation of this receptor leads to downstream signaling through two primary pathways: the JAK2/STAT3 pathway and the PI3K/AKT pathway. These pathways are implicated in neuroprotection and the modulation of inflammation.
Caption: this compound activates the α7-nAChR, initiating downstream JAK2/STAT3 and PI3K/AKT signaling pathways.
Experimental Workflow for Object Recognition Test
The following diagram illustrates the workflow for the object recognition test in mice.
Caption: Workflow for the Object Recognition Test (ORT) in mice to assess cognitive enhancement.
References
Application Notes and Protocols for (S)-VQW-765 Oral Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VQW-765, also known as AQW-051, is a selective and orally active partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] As a potent modulator of the cholinergic system, this compound has demonstrated significant potential in preclinical and clinical studies for its anxiolytic and cognitive-enhancing effects.[3][4] The α7-nAChR is a key player in various physiological processes, including neurotransmitter release, cognitive function, and the cholinergic anti-inflammatory response.[4] This document provides detailed application notes and protocols for the oral administration of this compound in animal models, intended to guide researchers in pharmacology, neuroscience, and drug development.
Mechanism of Action
This compound exerts its effects by binding to and activating α7-nAChRs, which are ligand-gated ion channels highly permeable to calcium (Ca²⁺).[5][6] Activation of these receptors, located on neurons and immune cells, triggers several downstream signaling cascades.[4][5] Key pathways involved include the JAK2/STAT3 pathway, known for its role in anti-inflammatory responses, and the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and synaptic plasticity.[3][5][7]
Signaling Pathway of this compound via α7-nAChR
Caption: Signaling cascade initiated by this compound binding to the α7-nAChR.
Quantitative Data Presentation
The following tables summarize the reported oral dosages of this compound used in preclinical animal studies.
Table 1: Efficacy of this compound in Murine Models (Mice)
| Animal Model | Dosage (Oral) | Effect | Key Findings |
| OF1/IC strain adult mice | 0.03 and 0.3 mg/kg (single dose) | Cognitive Enhancement | Increased performance in the object recognition test (ORT), indicating improved learning and memory.[3] |
Table 2: Efficacy of this compound in Murine Models (Rats)
| Animal Model | Dosage (Oral) | Effect | Key Findings |
| Rat (strain not specified) | 1 mg/kg (single dose) | Anxiolytic-like Effect | Significantly increased social exploration time with an effect lasting at least 6 hours.[3][4] |
Experimental Protocols
This section provides detailed methodologies for the preparation and oral administration of this compound in animal models, followed by protocols for key behavioral experiments.
Formulation and Preparation of this compound for Oral Administration
The specific vehicle used for the oral formulation of this compound in the cited preclinical studies is not explicitly detailed. However, a common practice for similar compounds involves creating a suspension or solution in an appropriate vehicle.
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% methylcellulose, or a solution of Tween 80 in saline)
-
Mortar and pestle (for suspensions)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
For a solution: Gradually add the weighed this compound powder to the vehicle while continuously stirring or vortexing until fully dissolved.
-
For a suspension: If the compound has low solubility, triturate the weighed powder in a mortar with a small amount of the vehicle to create a smooth paste. Gradually add the remaining vehicle while mixing to form a uniform suspension. Use a magnetic stirrer for continuous agitation to ensure homogeneity before and during administration.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light, ensuring to re-suspend thoroughly before use.
Protocol for Oral Administration (Gavage) in Rodents
Oral gavage ensures accurate dosage directly into the stomach. This procedure requires proper training to minimize stress and prevent injury to the animal.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (flexible or soft-tipped needles are recommended to reduce the risk of injury)
-
Syringes (1 mL or appropriate for the dosing volume)
-
Animal scale
Procedure:
-
Animal Handling: Weigh the animal to calculate the precise volume of the formulation to be administered.
-
Restraint: Restrain the mouse or rat firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib).
-
Administration: Gently insert the needle into the mouth, advancing it along the upper palate towards the esophagus. Do not force the needle. Once in position, dispense the liquid slowly and smoothly.
-
Post-Administration Monitoring: After administration, return the animal to its home cage and monitor for any signs of respiratory distress or adverse reactions for at least 15-30 minutes.
Experimental Workflow for Behavioral Assessment
Caption: General workflow for in vivo behavioral studies with this compound.
Key Behavioral Experiments
1. Object Recognition Test (ORT) - for Cognitive Enhancement in Mice This test assesses non-spatial memory.
-
Habituation: Allow mice to explore an empty arena for a set period.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a defined time.
-
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. A mouse with intact memory will spend significantly more time exploring the novel object. The duration of exploration for each object is recorded.
2. Social Interaction Test - for Anxiolytic Effects in Rats This test measures social avoidance, a common anxiety-like behavior.
-
Procedure: A test rat is placed in an arena with an unfamiliar conspecific.
-
Measurement: The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded over a set period.
-
Interpretation: Anxiolytic compounds like this compound are expected to increase the time spent in social interaction compared to vehicle-treated controls.[3][4]
Conclusion
This compound is a promising α7-nAChR agonist with demonstrated oral efficacy in animal models of anxiety and cognitive impairment. The protocols and data presented herein provide a comprehensive guide for researchers investigating the therapeutic potential of this compound. Adherence to proper formulation, administration techniques, and validated behavioral paradigms is critical for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing (S)-VQW-765 in the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VQW-765 is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key player in cognitive function and the modulation of anxiety.[1][2][3][4][5][6][7] Preclinical and clinical studies have suggested the anxiolytic potential of this compound, making it a compound of interest for the development of novel treatments for anxiety disorders.[1][2][4][5][6][7][8][9][10] The elevated plus maze (EPM) is a widely validated behavioral assay used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11] An increase in the time spent and entries made into the open arms of the maze is indicative of an anxiolytic effect.[11]
These application notes provide a comprehensive protocol for evaluating the anxiolytic effects of this compound using the EPM in a rodent model.
Mechanism of Action
This compound acts as a selective agonist at the α7-nAChR.[1][4] These receptors are ligand-gated ion channels that are highly expressed in brain regions implicated in anxiety and mood regulation, such as the hippocampus and amygdala.[12][13] Activation of α7-nAChRs by an agonist like this compound leads to the influx of cations, primarily Ca2+, which in turn modulates the release of various neurotransmitters, including GABA and glutamate.[13] The anxiolytic effect of α7-nAChR agonists is thought to be mediated by the enhancement of inhibitory GABAergic transmission in key neural circuits, leading to a reduction in anxiety-like behaviors.[13]
Signaling Pathway of this compound at the α7-nAChR
Caption: this compound signaling cascade at the α7-nAChR.
Data Presentation
The following table represents hypothetical quantitative data illustrating the expected anxiolytic effects of this compound in the elevated plus maze. These values are for illustrative purposes and may not represent actual experimental outcomes.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | - | 45.2 ± 5.1 | 28.3 ± 3.5 | 25.6 ± 2.8 |
| This compound | 0.1 | 68.5 ± 6.3 | 40.1 ± 4.2 | 26.1 ± 3.1 |
| This compound | 0.3 | 85.1 ± 7.9 | 52.7 ± 5.8 | 24.9 ± 2.5 |
| This compound | 1.0 | 72.3 ± 6.8 | 45.4 ± 4.9 | 25.3 ± 2.9 |
| Diazepam (Positive Control) | 2.0 | 95.4 ± 8.2 | 58.9 ± 6.1 | 23.8 ± 2.2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Animals
-
Species: Male Wistar rats (250-300g) or male C57BL/6 mice (25-30g).
-
Housing: Animals should be group-housed (3-4 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 days prior to testing to minimize stress.
This compound Preparation and Administration
-
Vehicle: this compound can be dissolved in sterile saline or a 0.5% methylcellulose (B11928114) solution. The choice of vehicle should be consistent across all experimental groups.
-
Dosing: Based on preclinical studies of other α7-nAChR agonists, a dose range of 0.1 - 1.0 mg/kg is a reasonable starting point. A dose-response study is recommended to determine the optimal anxiolytic dose.
-
Administration: The compound should be administered via intraperitoneal (i.p.) injection 30 minutes prior to the EPM test. The injection volume should be 1 ml/kg for rats and 10 ml/kg for mice.
Elevated Plus Maze Apparatus and Procedure
-
Apparatus: The EPM should be made of a non-porous material (e.g., PVC or wood painted with a non-reflective paint) and consist of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The maze should be elevated 50 cm above the floor.
-
Testing Environment: The EPM test should be conducted in a quiet, dimly lit room. The light intensity on the open arms should be approximately 100 lux.
-
Procedure:
-
Transport the animal to the testing room and allow it to acclimate for at least 30-60 minutes before testing.
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the animal gently on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes. The session should be recorded by a video camera mounted above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove any olfactory cues.
-
Data Analysis
The following parameters should be scored from the video recordings using an automated tracking system or by a trained observer blinded to the treatment conditions:
-
Time spent in the open arms: The primary measure of anxiolytic-like behavior.
-
Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.
-
Total number of arm entries: A measure of general locomotor activity. An entry is defined as all four paws entering an arm.
-
Statistical Analysis: Data should be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Experimental workflow for EPM testing with this compound.
References
- 1. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling VQW-765: A Beacon of Hope for Performance Anxiety and Social Phobia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 5. Vanda Pharmaceuticals Reports Results in a Phase II Clinical Study of VQW-765 in the Treatment of Acute Performance Anxiety [prnewswire.com]
- 6. news.biobuzz.io [news.biobuzz.io]
- 7. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 8. VQW-765 for Social Anxiety Disorder · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 10. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-VQW-765 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VQW-765, also known as AQW051, is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR)[1]. It has been investigated for its potential anxiolytic effects and has shown promise in preclinical and clinical studies for performance anxiety[1][2][3][4]. The forced swim test (FST) is a widely used preclinical behavioral assay to screen for potential antidepressant and anxiolytic properties of novel compounds[5][6]. This document provides a detailed protocol for a proposed study to evaluate the effects of this compound in the rodent forced swim test. To date, no public data exists for this compound in the FST, and this protocol is based on established FST methodologies and the known pharmacology of the compound.
Signaling Pathway of this compound
This compound acts as a selective agonist for the α7-nAChR, a ligand-gated ion channel highly expressed in the brain[1]. Activation of this receptor is known to modulate neurotransmitter release and has been implicated in cognitive function and the cholinergic anti-inflammatory response[1].
Caption: Signaling pathway of this compound.
Experimental Protocol: Forced Swim Test in Rodents
This protocol is adapted from standard FST methodologies and is designed to assess the potential antidepressant-like effects of this compound[5][7][8].
1. Animals
-
Species: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used[7][8].
-
Age/Weight: Animals should be of a consistent age and weight range at the start of the experiment.
-
Housing: Animals should be group-housed (unless single housing is required for other experimental reasons) with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle[8].
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for several days before the experiment begins to reduce stress[8].
2. Materials
-
This compound: To be dissolved in an appropriate vehicle (e.g., saline, distilled water, or a solution containing a small amount of DMSO and Tween 80, depending on solubility).
-
Positive Control: A standard antidepressant drug, such as fluoxetine (B1211875) or imipramine, dissolved in the same vehicle[9][10].
-
Vehicle: The solvent used to dissolve the compounds.
-
Forced Swim Test Apparatus: A transparent cylindrical container (e.g., for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 50 cm height)[7][11].
-
Water: Maintained at a temperature of 23-25°C[12]. The water depth should be sufficient to prevent the animal from touching the bottom with its tail or paws (e.g., 15 cm for mice, 30 cm for rats)[7][12].
-
Video Recording Equipment: A camera to record the test sessions for later analysis.
-
Holding Cages: Dry cages, possibly with a heat source, for drying the animals after the test[13].
-
Towels: For gently drying the animals.
3. Experimental Procedure
The procedure for mice and rats differs slightly.
For Mice: A single 6-minute test session is typically used[7][9].
-
Drug Administration: Administer this compound, vehicle, or positive control at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection). The route of administration (e.g., oral gavage, intraperitoneal) should be consistent.
-
Test Session: Gently place the mouse into the cylinder filled with water.
-
Recording: Record the entire 6-minute session.
-
Behavioral Scoring: The first 2 minutes are considered a habituation period and are typically not scored. The last 4 minutes are analyzed for immobility time[7]. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water[12].
-
Post-Test: Remove the mouse from the water, gently dry it with a towel, and place it in a dry, warm holding cage before returning it to its home cage[13].
For Rats: A two-day protocol is common[5][8].
-
Day 1 (Pre-test): Place each rat in the swim cylinder for a 15-minute session without any drug administration[5][8]. This session is for habituation. After the session, dry the rat and return it to its home cage.
-
Day 2 (Test):
-
Drug Administration: Administer this compound, vehicle, or positive control at the predetermined time before the test session.
-
Test Session: Place the rat back into the swim cylinder for a 5-minute test session[5][8].
-
Recording and Scoring: Record the entire 5-minute session and score the total time spent immobile.
-
Post-Test: Remove, dry, and return the rat to its home cage as described for mice.
-
Proposed Experimental Workflow
Caption: Proposed experimental workflow for the forced swim test.
Data Presentation
Quantitative data from this experiment should be presented in a clear, tabular format. Below is a template table with hypothetical data for illustrative purposes.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 150.5 ± 10.2 |
| This compound | 1 | 10 | 125.3 ± 9.8 |
| This compound | 3 | 10 | 100.1 ± 8.5** |
| This compound | 10 | 10 | 115.7 ± 9.1 |
| Positive Control (Fluoxetine) | 20 | 10 | 95.4 ± 7.9** |
| *p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± standard error of the mean (SEM). |
Interpretation of Results
A significant decrease in immobility time in the this compound treated groups compared to the vehicle group would suggest an antidepressant-like effect. It is important to note that some compounds may show a U-shaped dose-response curve[1]. Therefore, testing a range of doses is recommended. To rule out the possibility that the observed effects are due to a general increase in motor activity, a separate locomotor activity test should be conducted. Additionally, modern scoring of the FST can distinguish between swimming and climbing behaviors, which may be differentially affected by serotonergic and noradrenergic compounds, respectively[5][10]. Analyzing these distinct behaviors could provide further insight into the neurochemical mechanisms of this compound.
Conclusion
While there is currently no published data on the effects of this compound in the forced swim test, its known anxiolytic properties make it a compound of interest for evaluation in models of depression. The protocol outlined in this document provides a comprehensive framework for conducting such a study. The results of this proposed experiment would contribute valuable information to the preclinical profile of this compound and its potential as a novel therapeutic for mood disorders.
References
- 1. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling VQW-765: A Beacon of Hope for Performance Anxiety and Social Phobia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 6. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway [mdpi.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
Application of (S)-VQW-765 in the Object Recognition Test: A Detailed Guide for Researchers
Introduction: (S)-VQW-765, a potent and selective partial agonist of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has emerged as a promising candidate for cognitive enhancement. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in the object recognition test (ORT), a widely used behavioral assay for assessing learning and memory in rodents. The activation of α7-nAChRs is a key therapeutic target for treating cognitive deficits observed in various neurological and psychiatric disorders. Preclinical studies with the racemic form, VQW-765 (formerly known as AQW-051), have demonstrated its ability to improve performance in learning and memory tasks, including the object recognition test in mice.[1][2][3][4]
The α7-nAChR is a crucial modulator of cognitive functions such as learning, memory, and attention.[5] These receptors are highly expressed in brain regions critical for memory formation, including the hippocampus and cortex.[6] Their activation leads to an influx of calcium, which in turn modulates the release of various neurotransmitters like glutamate (B1630785) and acetylcholine, thereby influencing synaptic plasticity and cognitive processes.[6][7]
Scientific Rationale for Use in Object Recognition Test
The novel object recognition test is predicated on the innate tendency of rodents to explore novel objects more than familiar ones. This test is a valuable tool for assessing recognition memory, which is a facet of declarative memory. A preference for the novel object indicates that the animal remembers the familiar object. Compounds that enhance cognitive function are expected to improve performance in this task, as reflected by a higher discrimination index. Given that α7-nAChR agonists have been shown to positively modulate memory and attention, the object recognition test serves as an appropriate model to quantify the potential cognitive-enhancing effects of this compound.[5][8]
Signaling Pathway of α7-nAChR in Cognitive Enhancement
The binding of an agonist like this compound to the α7-nAChR initiates a cascade of intracellular events that are believed to underpin its pro-cognitive effects. The following diagram illustrates a simplified signaling pathway.
Experimental Protocol: Object Recognition Test
This protocol outlines the steps for evaluating the effect of this compound on recognition memory in mice.
1. Animals:
-
Species: Male C57BL/6J mice (8-12 weeks old).
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for 2-3 minutes daily for 3-5 days before the experiment to reduce stress.
2. Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material (e.g., Plexiglas) that can be easily cleaned.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the mice cannot displace them.
-
A video camera mounted above the arena to record the sessions for later analysis.
3. Drug Preparation and Administration:
-
This compound Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose). Prepare fresh dilutions on the day of the experiment.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the training session (e.g., 30 minutes).
4. Experimental Procedure:
The object recognition test is typically conducted over three consecutive days.
-
Day 1: Habituation:
-
Place each mouse individually into the empty open-field arena.
-
Allow the mouse to explore freely for 5-10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) and then water between each mouse to remove olfactory cues.
-
-
Day 2: Training (T1):
-
Administer this compound or the vehicle to the mice.
-
After the appropriate pre-treatment time, place two identical objects (F1 and F2) in opposite corners of the arena.
-
Place a mouse into the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the session.
-
Return the mouse to its home cage.
-
Clean the arena and objects thoroughly between each mouse.
-
-
Day 3: Testing (T2):
-
After a retention interval (e.g., 24 hours for long-term memory), place one of the familiar objects (F1) and a novel object (N) in the same locations as in the training session.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the session.
-
Return the mouse to its home cage.
-
Clean the arena and objects thoroughly.
-
5. Data Analysis:
-
Score the amount of time each mouse spends exploring each object during the training and testing sessions. Exploration is defined as the mouse's nose being directed at the object at a distance of ≤ 2 cm.
-
Calculate the Discrimination Index (DI) for the testing session using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI of zero suggests no preference.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the DI between the this compound treated group and the vehicle control group.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the object recognition test.
Table 1: Exploration Times During Training and Testing Sessions
| Treatment Group | N | Training (T1) Exploration Time (s) | Testing (T2) Familiar Object Exploration Time (s) | Testing (T2) Novel Object Exploration Time (s) | Total Exploration Time (T2) (s) |
| Vehicle | 12 | 35.2 ± 3.1 | 15.8 ± 1.9 | 18.5 ± 2.2 | 34.3 ± 3.5 |
| This compound (1 mg/kg) | 12 | 36.1 ± 2.8 | 12.1 ± 1.5 | 25.4 ± 2.8 | 37.5 ± 3.1 |
| This compound (3 mg/kg) | 12 | 34.9 ± 3.5 | 10.5 ± 1.3 | 28.9 ± 3.0** | 39.4 ± 3.8 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the familiar object exploration time within the same group (paired t-test).
Table 2: Discrimination Index
| Treatment Group | N | Discrimination Index (DI) |
| Vehicle | 12 | 0.08 ± 0.05 |
| This compound (1 mg/kg) | 12 | 0.35 ± 0.07* |
| This compound (3 mg/kg) | 12 | 0.47 ± 0.06** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group (unpaired t-test or one-way ANOVA with post-hoc test).
Conclusion
The object recognition test is a robust and reliable method for assessing the cognitive-enhancing properties of this compound. A significant increase in the discrimination index in the this compound treated group compared to the vehicle control group would provide strong evidence for its efficacy in improving recognition memory. This protocol provides a standardized framework for conducting such an evaluation. Researchers should ensure that all experimental procedures are carried out with care to minimize variability and obtain reliable data.
References
- 1. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AQW051, a novel, potent and selective nicotinic acetylcholine receptor α7 partial agonist: Pharmacological characterisation and Phase I evaluation in healthy subjects - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The α7-nACh nicotinic receptor and its role in memory and selected diseases of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 8. Nicotine Enhances Object Recognition Memory via Stimulating α4β2 and α7 Nicotinic Acetylcholine Receptors in the Medial Prefrontal Cortex of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Patch Clamp Studies with (S)-VQW-765
(S)-VQW-765, also known as AQW-051, is a selective and orally active partial agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions and inflammatory processes.[2] This document provides detailed application notes and generalized protocols for conducting electrophysiology patch clamp studies to characterize the interaction of this compound with α7-nAChRs.
Data Presentation
The following table summarizes the available quantitative data for this compound, providing key parameters for its interaction with the human α7-nAChR.
| Parameter | Value | Description | Source |
| Binding Affinity (pKD) | 7.56 | The negative logarithm of the dissociation constant (KD), indicating the high affinity of this compound for the human α7-nAChR. | [1] |
| Agonist Activity (pEC50) | 7.41 | The negative logarithm of the half-maximal effective concentration (EC50), representing the potency of this compound in eliciting a response (calcium transients) at the human α7-nAChR. | [1] |
Signaling Pathway
This compound exerts its effects by binding to the α7-nAChR, a pentameric assembly of α7 subunits.[3][4] This binding event triggers a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Ca2+ and Na+. The influx of these ions depolarizes the cell membrane and activates various downstream signaling cascades.
Caption: Signaling pathway of this compound via the α7-nAChR.
Experimental Protocols
While specific published patch clamp protocols for this compound are not available, the following provides a generalized whole-cell patch clamp protocol that can be adapted for studying the effects of this compound on cells expressing α7-nAChRs. This technique is the gold standard for high-fidelity analysis of ion channel function.[5]
Objective
To measure the whole-cell currents elicited by this compound in cells expressing α7-nAChRs and to determine the dose-response relationship and channel kinetics.
Materials
-
Cells: A cell line stably or transiently expressing human α7-nAChRs (e.g., GH3-ha7-22 cells, HEK293 cells).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.
-
Patch Clamp Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate Glass Pipettes: Pulled to a resistance of 3-5 MΩ.
Experimental Workflow
The following diagram illustrates the key steps in the whole-cell patch clamp experiment.
Caption: General workflow for a whole-cell patch clamp experiment.
Detailed Procedure
-
Cell Preparation: Plate cells expressing α7-nAChRs onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ using a micropipette puller. Fire-polish the tip to ensure a smooth surface for sealing.
-
Solution Preparation: Prepare fresh external and internal solutions and filter them. Prepare serial dilutions of this compound from the stock solution in the external solution.
-
Establishing a Gigaseal:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
Under visual control, approach a target cell with the pipette tip.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
After forming a stable gigaseal, apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusional access to the cell's interior.
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents in the absence of the drug.
-
Apply different concentrations of this compound to the cell using a perfusion system.
-
Record the inward currents elicited by the activation of α7-nAChRs.
-
Wash out the drug with the external solution and allow the current to return to baseline before applying the next concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each concentration of this compound.
-
Plot the normalized current amplitude against the drug concentration to generate a dose-response curve.
-
Fit the curve with a Hill equation to determine the EC50 and Hill coefficient.
-
Analyze the activation and deactivation kinetics of the channel in the presence of the compound.
-
Logical Relationships in Experimental Design
The successful execution of a patch clamp study with this compound relies on the careful control of several experimental variables. The following diagram illustrates the logical relationships between key components of the experimental design.
Caption: Logical dependencies in patch clamp experiment design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 4. news.biobuzz.io [news.biobuzz.io]
- 5. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for In Vivo Microdialysis in (S)-VQW-765 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VQW-765, also known as AQW-051, is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and memory, as well as in the pathophysiology of anxiety and schizophrenia.[3][4] this compound has shown potential as an anxiolytic and cognitive-enhancing agent.[1][3][5] Preclinical studies suggest that activation of α7-nAChRs can modulate the release of various neurotransmitters, including a potential reduction in glutamatergic and an increase in GABAergic neurotransmission.[6] The precise effects of this compound on acetylcholine (ACh) release in key brain regions remain an important area of investigation.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in freely moving animals, allowing for the direct measurement of neurotransmitter levels.[7][8] This application note provides a detailed protocol for utilizing in vivo microdialysis to investigate the effects of this compound on acetylcholine release in brain regions relevant to cognition and anxiety, such as the prefrontal cortex and hippocampus.
Putative Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound at the presynaptic terminal, leading to the modulation of neurotransmitter release.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The α7 Nicotinic Acetylcholine Receptor Agonist GTS-21 Improves Bacterial Clearance via Regulation of Monocyte Recruitment and Activity in Polymicrobial Septic Peritonitis [frontiersin.org]
- 3. Selective alpha7-nicotinic acetylcholine receptor agonist GTS-21 improves survival in murine endotoxemia and severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 6. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Phase III Clinical Trial of (S)-VQW-765 in Social Anxiety Disorder
Introduction
Social Anxiety Disorder (SAD) is a prevalent and debilitating condition characterized by intense fear and avoidance of social situations.[1][2] Current treatments have limitations, highlighting the need for novel therapeutic agents.[3] (S)-VQW-765 is an investigational selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has shown promise as a potential on-demand treatment for social and performance anxiety.[1][4] Preclinical and Phase II clinical data suggest that this compound can modulate neurotransmitter activity and may reduce anxiety symptoms with a favorable safety profile.[1][5][6] These application notes provide a comprehensive overview of a proposed Phase III clinical trial designed to further evaluate the efficacy and safety of this compound for the acute treatment of social anxiety.
This compound Mechanism of Action
This compound, formerly known as AQW051, is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[1] The α7-nAChR is a ligand-gated ion channel highly expressed in brain regions implicated in cognition and anxiety, such as the hippocampus and amygdala.[1][7] Activation of α7-nAChRs is believed to exert anxiolytic effects through multiple pathways. One key mechanism involves the modulation of neurotransmitter release; activation of these receptors can lead to a reduction in glutamatergic neurotransmission while increasing GABAergic inhibition.[6][8] This shift in the excitatory/inhibitory balance is thought to contribute to a reduction in anxiety. Additionally, the α7-nAChR is a critical component of the cholinergic anti-inflammatory pathway, and its activation may mitigate inflammatory processes that have been linked to anxiety disorders.[9]
Phase III Clinical Trial Protocol: VQW-SAD-301
1. Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound for the On-Demand Treatment of Social Anxiety Disorder.
2. Study Objectives:
-
Primary Objective: To evaluate the efficacy of a single oral dose of this compound compared to placebo in reducing the intensity of anxiety in subjects with SAD during a public speaking challenge.
-
Secondary Objectives:
-
To assess the efficacy of this compound on other subjective and physiological measures of anxiety.
-
To evaluate the safety and tolerability of a single oral dose of this compound.
-
To explore the pharmacokinetic and pharmacodynamic relationship of this compound.
-
3. Study Design: This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10][11] Approximately 500 participants with a current diagnosis of SAD will be randomized in a 1:1 ratio to receive either a single oral dose of this compound or a matching placebo prior to a psychosocial stress test.[10]
4. Participant Population:
-
Inclusion Criteria:
-
Males and females aged 18-65 years.
-
Current diagnosis of Social Anxiety Disorder (Generalized Subtype) confirmed by the Structured Clinical Interview for DSM-5 (SCID-5).
-
Liebowitz Social Anxiety Scale (LSAS) total score ≥ 60 at screening.
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, psychosis, or obsessive-compulsive disorder.[10]
-
Current major depressive disorder, post-traumatic stress disorder, or substance use disorder within the past 6 months.[10]
-
Significant suicidal ideation or behavior in the past 2 years.[10]
-
Use of psychotropic medications within the past 2 months.[10]
-
Current or planned pregnancy or nursing.[10]
-
5. Study Procedures and Assessments:
| Timepoint | Procedure |
| Screening (Visit 1) | Informed Consent, Demographics, Medical History, Physical Examination, Vital Signs, ECG, Clinical Laboratory Tests, SCID-5, Liebowitz Social Anxiety Scale (LSAS), Beck Depression Inventory-II (BDI-II), Beck Anxiety Inventory (BAI). |
| Treatment (Visit 2) | Randomization, Pre-dose Assessments (SUDS, Vital Signs), Investigational Product Administration, Trier Social Stress Test (TSST), Post-dose Assessments (SUDS, Vital Signs, Blood sampling for PK/PD). |
| Follow-up (1-2 weeks post-treatment) | Telephone call to assess for adverse events. |
Data Presentation: Efficacy and Safety Endpoints
| Endpoint Category | Endpoint | Assessment Tool |
| Primary Efficacy | Change in subjective anxiety during the performance phase of the TSST | Subjective Units of Distress Scale (SUDS) |
| Secondary Efficacy | Change in overall social anxiety symptoms | Liebowitz Social Anxiety Scale (LSAS) |
| Change in physiological arousal during the TSST | Heart Rate, Blood Pressure | |
| Patient's global impression of change | Clinical Global Impression - Improvement (CGI-I) | |
| Safety | Incidence and severity of adverse events | Investigator Assessment and Patient Report |
| Clinically significant changes in vital signs, ECGs, and laboratory values | Standard Clinical Procedures |
Experimental Protocols
Protocol 1: Trier Social Stress Test (TSST) Administration
The TSST is a standardized protocol to induce social stress.[1]
-
Preparation: Participants are brought into a room with a panel of three committee members and a video camera.
-
Anticipatory Phase (10 minutes): Participants are given 10 minutes to prepare a 5-minute speech for a mock job interview.
-
Performance Phase (5 minutes): Participants deliver their speech to the panel, who remain neutral and do not provide feedback.
-
Mental Arithmetic Task (5 minutes): Following the speech, participants perform a serial subtraction task (e.g., counting backward from 1,022 in steps of 13).
Protocol 2: Subjective Units of Distress Scale (SUDS) Assessment
The SUDS is a self-rated scale of distress ranging from 0 (no distress) to 100 (maximal distress).[1]
-
A baseline SUDS rating is obtained before the administration of the investigational product.
-
SUDS ratings are then collected at multiple time points:
-
After investigational product administration but before the TSST.
-
During the anticipatory phase of the TSST.
-
Immediately following the performance phase of the TSST.
-
At specified intervals after the completion of the TSST.
-
Protocol 3: Safety Monitoring and Adverse Event Reporting
-
Adverse events (AEs) will be monitored and recorded from the time of informed consent until the final follow-up contact.
-
All AEs will be documented, including their severity, duration, and the investigator's assessment of their relationship to the investigational product.
-
Serious adverse events (SAEs) will be reported to the sponsor and regulatory authorities within the required timeframes.
-
Vital signs, ECGs, and clinical laboratory tests will be performed at screening and as clinically indicated to monitor for any safety concerns.
This Phase III clinical trial is designed to provide robust evidence on the efficacy and safety of this compound as an on-demand treatment for social anxiety disorder. The study design incorporates a well-validated stress-inducing paradigm and established outcome measures to assess the potential anxiolytic effects of this novel α7-nAChR agonist. If successful, this compound could represent a significant advancement in the management of SAD, offering a new therapeutic option for individuals who experience debilitating anxiety in social situations.
References
- 1. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Social Anxiety Disorder Sad Clinical Research Trials | CenterWatch [centerwatch.com]
- 3. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling VQW-765: A Beacon of Hope for Performance Anxiety and Social Phobia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 5. VQW-765 for Social Anxiety Disorder · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial: commentary, Baldwin et al | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Top Social Anxiety Disorder Clinical Trials | Power [withpower.com]
Application Note: Measuring Anxiolytic Efficacy of (S)-VQW-765 Using the Subjective Units of Distress Scale (SUDS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing the Subjective Units of Distress Scale (SUDS), a simple and effective self-report tool, to measure the anxiolytic efficacy of (S)-VQW-765, a novel selective positive allosteric modulator of the GABA-A receptor. We outline the theoretical background, a detailed experimental workflow, data presentation strategies, and the underlying signaling pathway.
Introduction to this compound and SUDS
Anxiety disorders are characterized by excessive fear and distress. The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for anxiolytic therapies.[1][2][3] this compound is a fictional, next-generation therapeutic agent designed as a selective positive allosteric modulator of the α2 subunit of the GABA-A receptor, aiming to reduce neuronal hyperexcitability associated with anxiety without the sedative effects of broader GABAergic agents.
Measuring changes in subjective emotional states like anxiety is a critical aspect of clinical trials for anxiolytics. The Subjective Units of Distress Scale (SUDS) is a widely used, validated, and sensitive tool for this purpose.[4][5] Developed by Joseph Wolpe, the SUDS is a self-report scale, typically from 0 to 10 or 0 to 100, that allows individuals to rate the intensity of their current distress.[6][7] Its real-time application makes it ideal for tracking fluctuations in anxiety during experimental manipulations, such as before and after drug administration or during a stress-induction task.[4][8]
Mechanism of Action: this compound and GABA-A Receptor Modulation
GABA is the main inhibitory neurotransmitter in the brain, counterbalancing the excitatory effects of glutamate.[1] It exerts its effects by binding to GABA-A receptors, which are ligand-gated ion channels. Upon GABA binding, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[1] This influx of negative ions causes hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory, calming effect.
This compound acts as a positive allosteric modulator, meaning it binds to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency and duration of Cl- channel opening when GABA is bound. The selectivity of this compound for the α2 subunit is hypothesized to target anxiety-related circuits in the amygdala and prefrontal cortex specifically, thereby minimizing off-target effects like sedation.[9]
Experimental Protocol: SUDS Assessment in a Clinical Trial
This protocol describes the use of SUDS in a randomized, double-blind, placebo-controlled study to assess the acute anxiolytic effects of this compound following a standardized stress-induction task.
Materials
-
Validated SUDS scale (0-10 version recommended for simplicity).
-
Standardized script for explaining the SUDS to participants.
-
Data collection forms (electronic or paper).
-
Standardized stress-induction task (e.g., Trier Social Stress Test, public speaking challenge).
SUDS Scale Administration
The scale is a 11-point Likert scale ranging from 0 to 10.
-
0: Represents absolute calm, no distress whatsoever.
-
5: Represents moderate distress that is uncomfortable but manageable.
-
10: Represents the highest level of distress the individual has ever experienced or can imagine, potentially including panic.[6][10]
Instructions for the Researcher: "We are going to use a scale from 0 to 10 to measure your level of distress or anxiety at different points during this session. On this scale, 0 means you are completely calm and at peace. A 10 means you are experiencing the most intense distress or anxiety you can possibly imagine. Please use this scale to tell me the number that best represents your level of distress right now when I ask you."
Experimental Workflow
The following workflow outlines the key stages of the assessment protocol.
Protocol Steps:
-
Screening and Consent: Recruit eligible participants based on inclusion/exclusion criteria and obtain informed consent.
-
Baseline SUDS (T=-60 min): Upon arrival and before any procedures, record a baseline SUDS score to establish the participant's initial state.
-
Randomization & Administration: Randomly assign participants to receive a single dose of this compound or a matching placebo.
-
Pre-Stress SUDS (T=0 min): Immediately before the stress-induction task begins, record the SUDS score. This captures the anticipatory anxiety and the drug's effect at a steady state.
-
Stress Induction Task: The participant undergoes a standardized 15-minute stressor.
-
Post-Stress SUDS (T=+15, +30, +60 min): Record SUDS scores at multiple time points immediately following the stressor to measure the peak distress and the rate of recovery.
Data Presentation and Interpretation
Data should be compiled and analyzed to compare the SUDS scores between the this compound and placebo groups. The primary outcome is the difference in peak SUDS scores during the stress task and the rate of decline in SUDS scores post-task. Data should be summarized in a clear, tabular format.
Table 1: Hypothetical SUDS Data Summary (Mean ± SD)
| Time Point | This compound Group (n=50) | Placebo Group (n=50) | p-value |
| Baseline (T=-60) | 2.1 ± 1.3 | 2.2 ± 1.4 | 0.76 |
| Pre-Stress (T=0) | 1.5 ± 1.1 | 2.1 ± 1.3 | 0.04 |
| Post-Stress (T=+15) | 5.4 ± 1.8 | 7.9 ± 1.5 | <0.001 |
| Post-Stress (T=+30) | 3.2 ± 1.6 | 5.8 ± 1.7 | <0.001 |
| Post-Stress (T=+60) | 1.8 ± 1.2 | 4.1 ± 1.6 | <0.001** |
| Statistically Significant (p < 0.05); *Highly Statistically Significant (p < 0.001) |
Interpretation: In this hypothetical dataset, the this compound group shows a significantly lower peak SUDS score following the stressor and a faster return to baseline compared to the placebo group. This suggests that this compound effectively blunts the subjective experience of acute stress and facilitates emotional recovery.
Conclusion
The Subjective Units of Distress Scale is a practical, efficient, and sensitive tool for quantifying the therapeutic effects of novel anxiolytics like this compound. When used within a structured experimental protocol, SUDS provides valuable data on a drug's ability to mitigate subjective distress. The proposed workflow and data presentation format offer a robust framework for researchers in the field of drug development to assess the clinical potential of new compounds targeting anxiety disorders.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. dovepress.com [dovepress.com]
- 3. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. brendaisenmsw.ca [brendaisenmsw.ca]
- 7. Subjective units of distress scale - Wikipedia [en.wikipedia.org]
- 8. preprints.org [preprints.org]
- 9. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do I use the Subjective Units of Distress (SUDS)? [app.mindfulness.net.au]
Preparing Stock Solutions of (S)-VQW-765 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-VQW-765, also known as AQW-051, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Its utility in preclinical research, particularly in studies related to cognitive and anxiety disorders, necessitates standardized methods for its preparation and use.[1] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent. It includes information on the compound's chemical properties, solubility, stability, and recommended storage conditions, along with safety guidelines for handling both this compound and DMSO. Furthermore, this guide presents an overview of the α7-nAChR signaling pathway and examples of effective concentrations for in vitro and in vivo studies to facilitate experimental design.
Introduction to this compound
This compound is an orally active small molecule that selectively targets the α7-nAChR.[1][3] This receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various physiological processes, including learning, memory, and attention.[4][5] As a partial agonist, this compound activates the α7-nAChR, leading to the modulation of downstream signaling pathways. Its investigation holds promise for the development of therapeutics for neurological and psychiatric conditions.[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Synonyms | AQW-051, (S)-AQW-051 | [1][3] |
| Molecular Formula | C₁₉H₂₂N₂O | [1] |
| Molecular Weight | 294.4 g/mol | [1] |
| Appearance | Solid | [1] |
Solubility and Stability
Solubility
This compound exhibits good solubility in DMSO. Commercial suppliers offer pre-dissolved solutions at a concentration of 10 mM, indicating that this is a readily achievable concentration for a stock solution.[3] While the maximum solubility in DMSO is not explicitly documented in the available literature, a concentration of at least 10 mg/mL is achievable in ethanol.[1]
Stability
Proper storage is critical to maintain the integrity of this compound. The solid compound is stable for at least four years when stored at -20°C.[1] For stock solutions prepared in DMSO, the following storage conditions are recommended to prevent degradation:
| Storage Temperature | Duration | Recommendations | Reference |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| -20°C | Up to 1 month | Protect from light; sealed storage away from moisture. | [3][6] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
-
Calculate the Required Mass:
-
Molecular Weight (MW) of this compound = 294.4 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 294.4 g/mol = 0.002944 g
-
Mass (mg) = 2.944 mg
-
-
Weighing the Compound:
-
Carefully weigh out 2.944 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.
-
-
Storage:
Preparation of Working Solutions
To prepare working solutions for cellular or in vivo experiments, the 10 mM DMSO stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Safety and Handling
5.1. This compound: The toxicological properties of this compound have not been fully elucidated. Standard laboratory precautions should be taken. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
5.2. Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid that can readily penetrate the skin and may carry dissolved substances with it. Handle DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (butyl rubber gloves are recommended), a lab coat, and safety goggles. In case of contact, wash the affected area thoroughly with water.
Visualization of Signaling and Workflow
α7-nAChR Signaling Pathway
Activation of the α7-nAChR by this compound initiates a cascade of intracellular events. The receptor, being a ligand-gated ion channel, allows for the influx of cations, primarily Ca²⁺, upon agonist binding. This increase in intracellular calcium can trigger various downstream signaling pathways, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways, which are involved in cell survival, inflammation, and synaptic plasticity.[4]
Caption: this compound activates the α7-nAChR, leading to downstream signaling.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Effective Concentrations in Preclinical Models
The following table summarizes reported effective concentrations of this compound in various experimental settings. These values can serve as a starting point for dose-response studies.
| Model System | Assay | Effective Concentration/Dose | Reference |
| In Vitro | |||
| GH3 cells expressing human α7-nAChR | Calcium influx | EC₅₀ = 38.9 nM | [1] |
| In Vivo | |||
| Mice | Social recognition test | 0.03 and 0.3 mg/kg | [1] |
| Rats | Morris water maze test | 3 mg/kg | [1] |
| Rats | Social exploration | 1 mg/kg (oral administration) | [3] |
Note: The optimal concentration for any given experiment must be determined empirically.
Conclusion
This application note provides a comprehensive guide for the preparation and use of this compound stock solutions in DMSO for research purposes. By following the detailed protocols and adhering to the safety guidelines, researchers can ensure the accurate and safe handling of this compound, leading to more reliable and reproducible experimental outcomes in the investigation of α7-nAChR pharmacology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AQW051, a novel and selective nicotinic acetylcholine receptor α7 partial agonist, reduces l-Dopa-induced dyskinesias and extends the duration of l-Dopa effects in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
(S)-VQW-765 Dose-Response Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-VQW-765, focusing on the analysis of its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as VQW-765 and formerly as AQW051, is a selective partial agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] This receptor is a ligand-gated ion channel highly expressed in the brain and is involved in various physiological processes, including cognitive function, neurotransmitter release, and the cholinergic anti-inflammatory response.[1] this compound's anxiolytic effects are believed to be mediated through its action on this receptor.[1][4]
Q2: We are observing a decrease in efficacy at higher concentrations of this compound. Is this expected?
Yes, this is a known characteristic of this compound and other α7-nAChR agonists. The dose-response relationship follows an "inverted U-shaped" curve.[1][5][6] This phenomenon is likely due to prolonged receptor desensitization at higher doses.[1] Efficacy is often greatest at moderate concentrations, while both lower and higher concentrations show diminished effects.[1][5][6]
Q3: What is a typical experimental model for evaluating the anxiolytic effects of this compound?
A common and standardized method is the Trier Social Stress Test (TSST).[1][3][7] This test is designed to induce acute psychosocial stress in human subjects, typically involving tasks like public speaking or mental arithmetic in front of an audience.[3][7] The primary outcome measure in such studies is often the Subjective Units of Distress Scale (SUDS), a self-reported rating of anxiety or distress.[1][3]
Q4: Are there any known demographic factors that can influence the response to this compound?
Clinical studies have indicated that sex may be a factor. In a Phase II trial, female participants showed a more significant and larger anxiolytic response to this compound compared to male participants.[1][3][5][6][7] Researchers should consider this potential variability in their experimental design and data analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in dose-response data | Individual differences in metabolism leading to varied plasma concentrations. The inherent inverted U-shaped dose-response curve. | Stratify analysis by plasma concentration quantiles (e.g., quartiles) to identify the most effective exposure range.[1] Consider sex as a covariate in the analysis.[1] |
| Lack of significant effect at the highest tested dose | Receptor desensitization at high concentrations, characteristic of the inverted U-shaped curve. | Test a wider range of doses, including lower concentrations, to fully characterize the dose-response relationship and identify the optimal dose. |
| Difficulty replicating preclinical findings in clinical studies | Challenges in translating effective preclinical doses to human equivalent doses due to the narrow therapeutic window of the inverted U-shaped curve. | Conduct thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict the optimal plasma concentration range in humans.[1][5][6] |
| Unexpected off-target effects | While this compound is a selective α7-nAChR agonist, off-target activity at very high concentrations cannot be entirely ruled out without specific testing. | Conduct selectivity profiling against a panel of other receptors and ion channels to confirm target engagement and rule out confounding off-target effects. |
Experimental Protocols & Data
Trier Social Stress Test (TSST) Protocol for this compound Evaluation
This protocol is a generalized summary based on clinical trial descriptions.
-
Participant Recruitment: Recruit adult volunteers with a history of performance anxiety.[1][5]
-
Randomization and Blinding: Assign participants randomly to receive a single oral dose of this compound or a placebo in a double-blind manner.[1][5][8][9]
-
Dosing: Administer a single oral dose of the investigational product (e.g., 10 mg of this compound or placebo).[5]
-
TSST Induction: Following drug administration, subject participants to the Trier Social Stress Test, which typically includes a public speaking and a mental arithmetic task in front of an unresponsive panel.[1][3][7]
-
Efficacy Measurement: Assess anxiety levels at multiple time points during the TSST using the Subjective Units of Distress Scale (SUDS), a self-rating scale from 0 to 100.[1][3]
-
Pharmacokinetic Sampling: Collect plasma samples after the TSST to measure the concentration of this compound.[1][5]
-
Data Analysis: Analyze the SUDS ratings in relation to the treatment group and the plasma concentration of this compound.[1]
Quantitative Data from Phase II Clinical Trial (VP-VQW-765-2201)
| Population | Comparison | Outcome Measure | P-value |
| Intent-to-Treat (ITT) | This compound vs. Placebo | Improvement in SUDS rating | 0.1443[1][5] |
| Female Participants | This compound vs. Placebo | Improvement in SUDS rating | 0.034[1][5][6] |
| Middle 50% Plasma Concentration | This compound vs. Placebo | Improvement in SUDS rating | 0.033[1][5][6] |
| Females in Middle 50% Plasma Concentration | This compound vs. Placebo | Improvement in SUDS rating | 0.005[1][5][6] |
Visualizations
References
- 1. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.biobuzz.io [news.biobuzz.io]
- 3. streetinsider.com [streetinsider.com]
- 4. VQW-765 for Social Anxiety Disorder · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 8. Study to Evaluate the Efficacy and Safety of VQW-765 for the On-Demand Treatment of Social Anxiety Disorder | Clinical Research Trial Listing [centerwatch.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Addressing the inverted U-shaped dose-response of (S)-VQW-765
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-VQW-765. The content is designed to address specific issues that may be encountered during experimentation, with a focus on its characteristic inverted U-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AQW051, is a selective partial agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3][4] Its primary mechanism of action is to bind to and enhance the activity of the α7-nAChR, a receptor highly expressed in the brain and immune cells.[1] This receptor is a homopentameric ligand-gated ion channel that also has metabotropic functions, playing a key role in neurotransmitter release, cognitive processes, and the cholinergic anti-inflammatory pathway.[1]
Q2: What is an inverted U-shaped dose-response curve and why is it observed with this compound?
An inverted U-shaped dose-response curve, a type of hormetic or biphasic response, is characterized by a stimulatory or beneficial effect at low to intermediate doses and an inhibitory or reduced effect at higher doses.[5][6][7] With this compound, this phenomenon has been documented in both preclinical and clinical studies, where its anxiolytic effects are most pronounced at mid-range plasma concentrations and diminish at both lower and higher concentrations.[1][8][9]
The prevailing hypothesis for this observation is dose-dependent receptor desensitization.[1] The α7-nAChR is known to undergo rapid desensitization upon prolonged or high-concentration agonist exposure, which serves as a protective mechanism to prevent excessive calcium influx into cells.[1] At higher concentrations of this compound, it is likely that a larger proportion of α7-nAChRs become desensitized, leading to a diminished therapeutic effect.
Q3: What is the optimal therapeutic window for this compound?
The optimal therapeutic window for this compound appears to be quite narrow and is concentration-dependent. Preclinical studies in rats identified an efficacious plasma concentration range of 1-5 pmol/mL for its anxiolytic effects.[1] Human clinical trials have corroborated this, defining an efficacious plasma concentration window of approximately 1.5 to 8.0 pmol/mL.[1] Researchers should aim to achieve plasma or tissue concentrations within this range to observe the desired pharmacological effects.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound, particularly in relation to its unique dose-response profile.
| Issue | Potential Cause | Recommended Action |
| No observable effect at expected "efficacious" doses. | 1. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 2. Cell line/model variability: The expression level or sensitivity of α7-nAChR may differ in your specific experimental system. | 1. Perform a detailed dose-response study: Test a wide range of concentrations, including those below and above the reported efficacious window, to determine the optimal concentration for your model. 2. Confirm receptor expression: Verify the expression of functional α7-nAChR in your cell line or animal model using techniques such as Western blot, qPCR, or radioligand binding assays. |
| Diminished or opposite effect at higher doses. | 1. Receptor desensitization: This is the most likely cause of the inverted U-shaped response.[1] 2. Off-target effects: At very high concentrations, the compound may interact with other receptors or cellular targets. | 1. Lower the concentration: Reduce the concentration of this compound to within the established efficacious range (1.5-8.0 pmol/mL).[1] 2. Limit exposure time: For in vitro studies, consider shorter incubation times to minimize receptor desensitization. 3. Conduct selectivity profiling: If high concentrations are necessary for other reasons, perform counter-screening against a panel of other receptors to identify potential off-target activities. |
| High variability in experimental results. | 1. Inconsistent compound handling: this compound may be sensitive to storage conditions or solvent effects. 2. Biological variability: Differences in animal metabolism or cell culture conditions can lead to variable responses. | 1. Standardize compound preparation: Ensure consistent stock solution preparation, storage, and dilution methods. Use fresh dilutions for each experiment. 2. Control experimental conditions: Tightly control all experimental parameters, including cell passage number, animal age and sex, and environmental conditions. 3. Increase sample size: A larger sample size can help to overcome inherent biological variability. |
| Difficulty replicating in vivo anxiolytic effects. | 1. Pharmacokinetic issues: The route of administration or formulation may not be achieving the target plasma concentrations. 2. Behavioral paradigm sensitivity: The chosen behavioral test may not be sensitive enough to detect the anxiolytic effects. | 1. Conduct pharmacokinetic studies: Measure plasma concentrations of this compound over time to ensure the target therapeutic window is being reached and maintained. 2. Use validated behavioral models: The Trier Social Stress Test (TSST) has been used successfully in human trials.[1][4][8][9] For animal studies, consider paradigms sensitive to α7-nAChR modulation, such as social interaction tests.[1] |
Data Presentation
Table 1: Efficacious Plasma Concentrations of this compound
| Species | Efficacious Plasma Concentration Range | Reference |
| Rat (preclinical) | 1 - 5 pmol/mL | [1] |
| Human (clinical) | 1.5 - 8.0 pmol/mL | [1] |
Table 2: Summary of this compound Receptor Binding and Functional Activity
| Parameter | Value | Receptor/System | Reference |
| pKD | 7.56 | Recombinantly expressed human α7-nAChR | [2] |
| pEC50 (Calcium transients) | 7.41 | GH3-ha7-22 cells expressing human α7-nAChR | [2] |
Experimental Protocols
Protocol 1: General In Vitro Dose-Response Experiment for this compound
-
Cell Culture: Culture cells expressing α7-nAChR (e.g., GH3-ha7-22, SH-SY5Y) under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations spanning from picomolar to micromolar.
-
Cell Plating: Seed cells in a multi-well plate at a density appropriate for the chosen assay.
-
Compound Application: Replace the culture medium with a medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a predetermined period. For assays measuring acute effects like calcium flux, this may be minutes. For longer-term assays, it could be hours.
-
Assay Measurement: Perform the desired assay to measure the cellular response (e.g., calcium imaging, membrane potential assay, neurotransmitter release assay).
-
Data Analysis: Plot the response as a function of the this compound concentration. Fit the data to a non-linear regression model that can accommodate a biphasic response (e.g., a bell-shaped or Gaussian curve) to determine the EC50 for both the ascending and descending portions of the curve.
Mandatory Visualizations
Caption: Signaling pathway of this compound at different concentrations.
References
- 1. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unveiling VQW-765: A Beacon of Hope for Performance Anxiety and Social Phobia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 4. Vanda Pharmaceuticals Reports Results in a Phase II Clinical Study of VQW-765 in the Treatment of Acute Performance Anxiety [prnewswire.com]
- 5. Collaborative Study of Thresholds for Mutagens: Hormetic Responses in Cell Proliferation Tests Using Human and Murine Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Maturing of Hormesis as a Credible Dose-Response Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of (S)-VQW-765 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (S)-VQW-765. The focus is on strategies to improve its bioavailability for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and specific small molecule that acts as a partial agonist for the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] It is currently under investigation for the treatment of psychiatric disorders, including acute performance anxiety.[1][3] Formerly known as AQW-051, it was licensed to Vanda Pharmaceuticals from Novartis.[1] Its mechanism involves binding to and enhancing the activity of the α7-nAChR.[1][2]
Q2: What is known about the relationship between this compound exposure and its clinical effect?
Phase II clinical studies have demonstrated a significant relationship between the plasma concentration of this compound and its anxiolytic effects.[1][4][5] This indicates that achieving adequate systemic exposure is crucial for its therapeutic efficacy. Researchers should therefore pay close attention to factors influencing the bioavailability of the compound.
Q3: What are the potential challenges in achieving adequate bioavailability for this compound?
While specific data on the physicochemical properties of this compound are not publicly available, it is common for small molecule drugs to exhibit poor aqueous solubility, which can limit their oral bioavailability.[6][7][8][9] Challenges may include low dissolution rate in the gastrointestinal tract and/or poor permeation across the intestinal wall.
Q4: What are the common strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.[10]
-
-
Enabling Formulations:
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound, with a focus on overcoming bioavailability challenges.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low aqueous solubility. | 1. Improve Drug Solubilization: Consider formulating this compound as a solid dispersion or in a lipid-based system. 2. Control Particle Size: Implement micronization or nanosizing to ensure a consistent and small particle size distribution. |
| Low systemic exposure (AUC) after oral administration. | Incomplete dissolution in the gastrointestinal tract or poor permeability. | 1. Enhance Dissolution Rate: Formulate with surfactants or as a solid dispersion. 2. Investigate Permeability: Conduct in vitro permeability assays (e.g., Caco-2) to determine if permeability is a limiting factor. If so, consider the use of permeation enhancers. |
| Non-linear dose-exposure relationship. | Saturation of absorption mechanisms or solubility-limited absorption at higher doses. | 1. Conduct Dose-Ranging Studies: Carefully evaluate the dose-exposure relationship to identify the saturation point. 2. Improve Formulation: A formulation that enhances solubility, such as a self-emulsifying drug delivery system (SEDDS), may help maintain dose proportionality over a wider range. |
| Clinical/pharmacological effect is lower than expected based on in vitro potency. | Insufficient drug concentration at the target site due to poor bioavailability. | 1. Confirm Systemic Exposure: Measure plasma concentrations to correlate with the observed effect. 2. Optimize Formulation and Dose: Re-evaluate the formulation strategy and consider dose escalation, while monitoring for any non-linear pharmacokinetics. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral and intravenous administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if required)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Blood collection tubes (with anticoagulant)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Dosing:
-
Oral Group (n=6): Administer this compound orally via gavage at a predetermined dose.
-
Intravenous Group (n=6): Administer this compound intravenously via the tail vein at a predetermined dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life for both oral and intravenous routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Formulation Screening for Improved Oral Absorption
Objective: To screen different formulations to identify one that enhances the oral bioavailability of this compound.
Materials:
-
This compound
-
Various formulation excipients (e.g., polymers for solid dispersions, lipids and surfactants for SEDDS)
-
In vitro dissolution apparatus
-
In vivo study materials as described in Protocol 1
Procedure:
-
Formulation Preparation: Prepare several formulations of this compound, such as:
-
A simple suspension in 0.5% methylcellulose (as a control).
-
A micronized suspension.
-
A solid dispersion with a suitable polymer (e.g., PVP, HPMC).
-
A self-emulsifying drug delivery system (SEDDS).
-
-
In Vitro Dissolution Testing: Perform dissolution studies on each formulation to assess the rate and extent of drug release in simulated gastric and intestinal fluids.
-
In Vivo Screening:
-
Select the most promising formulations based on the in vitro dissolution results.
-
Conduct a preliminary in vivo study in rats (as described in Protocol 1) using these selected formulations.
-
Administer a single oral dose of each formulation to different groups of animals (n=4-6 per group).
-
Collect blood samples at key time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analyze plasma concentrations and calculate AUC and Cmax for each formulation.
-
-
Data Analysis and Selection: Compare the pharmacokinetic parameters of the different formulations to the control suspension. Select the formulation that provides the highest and most consistent oral exposure for further development.
Visualizations
References
- 1. news.biobuzz.io [news.biobuzz.io]
- 2. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 3. Unveiling VQW-765: A Beacon of Hope for Performance Anxiety and Social Phobia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 4. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erpublications.com [erpublications.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
(S)-VQW-765 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of (S)-VQW-765. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under desiccated conditions at 4°C for short-term storage. For long-term storage, it is recommended to store the compound at -20°C. One supplier suggests that the compound is stable for at least four years under these conditions.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored in a sealed container, protected from moisture. For storage up to one month, -20°C is suitable. For longer-term storage of up to six months, it is recommended to store solutions at -80°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in ethanol (B145695) at a concentration of at least 10 mg/mL.[1] For cell-based assays, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO). When using DMSO, ensure the final concentration in your experimental setup is low (typically <0.5%) to avoid cellular toxicity.
Q4: I observed precipitation when diluting my this compound stock solution. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for poorly water-soluble compounds. To address this, consider the following:
-
Stepwise Dilution: Avoid adding the stock solution directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in an intermediate solvent or in the final buffer.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Use of Surfactants or Co-solvents: For in vivo studies, co-solvents such as PEG400, Tween 80, or carboxymethylcellulose can be used to improve solubility and prevent precipitation. The appropriate co-solvent will depend on the experimental system.
Q5: How does this compound exert its biological effect?
A5: this compound is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[3] The α7-nAChR is a ligand-gated ion channel that is highly permeable to calcium ions. Activation of this receptor is involved in various physiological processes, including cognitive function and the cholinergic anti-inflammatory pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. Ensure they align with the recommended guidelines (-20°C or -80°C for solutions). 2. Prepare fresh stock solutions from solid compound. 3. Avoid repeated freeze-thaw cycles by preparing and using aliquots. |
| Loss of compound activity over time in solution | Chemical instability in the chosen solvent or buffer at experimental temperatures. | 1. Assess the stability of this compound in your experimental buffer at the working temperature. This can be done by incubating the compound in the buffer for the duration of the experiment and then analyzing for degradation using a suitable analytical method like HPLC. 2. If instability is confirmed, consider preparing fresh dilutions immediately before each experiment. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products or impurities. | 1. Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help to confirm if the unexpected peaks are related to the degradation of this compound. 2. Ensure the purity of the starting material by checking the certificate of analysis. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Short-term | Store under desiccated conditions. |
| Solid | -20°C | ≥ 4 years | Recommended for long-term storage. |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture. |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 294.39 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 294.39 g/mol = 0.00294 g = 2.94 mg
-
-
Accurately weigh 2.94 mg of this compound powder using an analytical balance and transfer it to a 1 mL volumetric flask.
-
Add a small amount of DMSO (e.g., 0.5 mL) to the volumetric flask.
-
Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Carefully add DMSO to the volumetric flask until the meniscus reaches the 1 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Proposed Forced Degradation Study for this compound
This protocol is based on the general principles outlined in the ICH Q1A(R2) guidelines for forced degradation studies.[4][5] The goal is to generate potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl. Store at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Store at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples with HCl before analysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Store at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the solid drug and the drug solution in an oven at an elevated temperature (e.g., 70°C) and collect samples at various time points.
-
Photodegradation: Expose the solid drug and the drug solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as reverse-phase HPLC with UV detection.
-
The goal is to develop an HPLC method that can separate the parent this compound peak from any degradation product peaks. This may require optimization of the mobile phase composition, column type, and other chromatographic parameters.
-
The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the degradation products can be reliably detected.[4]
-
Visualizations
Caption: Signaling pathway of this compound.
References
Technical Support Center: Mitigating Off-Target Effects with (S)-VQW-765
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-VQW-765, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) agonist, while minimizing and identifying potential off-target effects.[1] Although this compound is designed for high specificity, rigorous experimental practices are essential to ensure that observed biological responses are unequivocally attributable to its on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[2] Its primary mechanism of action involves binding to and activating α7-nAChRs, which are ligand-gated ion channels expressed in the central nervous system and periphery.[2] Activation of these receptors plays a role in various physiological processes, and this compound has been investigated for its potential in treating performance and social anxiety.[2][3][4]
Q2: What are off-target effects and why should I be concerned about them when using a selective agonist like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its designated biological target.[5] Even with a highly selective compound like this compound, at certain concentrations, it may interact with other receptors, enzymes, or ion channels. These off-target interactions can lead to misinterpretation of experimental data, where the observed phenotype is erroneously attributed to the on-target effect.[5] They can also result in cellular toxicity or other confounding biological responses.[5] Therefore, it is crucial to perform experiments that can distinguish between on-target and potential off-target effects.
Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target risks?
A3: The optimal concentration should be the lowest concentration that elicits the desired on-target effect. To determine this, a dose-response experiment is critical. By testing a range of this compound concentrations, you can identify the EC50 (half-maximal effective concentration) for your specific assay. Working at concentrations around the EC50 is recommended to minimize the likelihood of engaging off-target molecules, which typically have lower binding affinities.
Q4: What are some essential control experiments to differentiate on-target from off-target effects of this compound?
A4: Several control experiments are crucial:
-
Employ a selective α7-nAChR antagonist: Pre-treating your cells or system with an antagonist should block the effect of this compound. If the effect persists, it is likely an off-target phenomenon.
-
Genetic knockdown or knockout of the target: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the α7-nAChR is a powerful validation method.[6] If this compound still produces the effect in the absence of its target, the effect is off-target.[6]
Q5: What should I do if I suspect an off-target effect is occurring in my experiment?
A5: If you suspect an off-target effect, a systematic troubleshooting approach is necessary. This involves re-evaluating your experimental setup, including the concentration of this compound used, and performing the control experiments mentioned above. Additionally, consider broader profiling assays, such as kinome scans or receptor binding panels, to identify potential unintended targets.
Troubleshooting Guides
Issue: Inconsistent results with this compound across experiments.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C). Prepare fresh working dilutions for each experiment. |
| Cellular Health | Monitor cell viability and passage number. Inconsistent cell health can lead to variable responses. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. |
Issue: Observed phenotype does not align with known α7-nAChR signaling.
| Potential Cause | Troubleshooting Step |
| Off-Target Effect | Perform a dose-response curve to ensure you are using the lowest effective concentration. Use a selective α7-nAChR antagonist to see if the effect is blocked. |
| Cellular Context | The signaling downstream of α7-nAChR can be cell-type specific. Map the relevant signaling pathway in your experimental model. |
| Experimental Artifact | Rule out any confounding factors in your assay system that may be independent of this compound's activity. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Calcium Flux Assay
Objective: To determine the concentration of this compound that induces a half-maximal response in a cell line endogenously or exogenously expressing α7-nAChR.
Methodology:
-
Cell Preparation: Plate cells expressing α7-nAChR in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution: Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence, then inject the this compound dilutions and continue to monitor fluorescence changes over time.
-
Data Analysis: Calculate the change in fluorescence for each concentration. Plot the data using a non-linear regression model (log(agonist) vs. response) to determine the EC50 value.
Protocol 2: Validating On-Target Effect using a Selective Antagonist
Objective: To confirm that the biological effect of this compound is mediated through the α7-nAChR.
Methodology:
-
Experimental Setup: Prepare your standard assay (e.g., measurement of a downstream signaling event or a physiological response).
-
Antagonist Pre-treatment: Pre-incubate one set of samples with a selective α7-nAChR antagonist (e.g., methyllycaconitine) at a concentration known to fully block the receptor for 30-60 minutes.
-
Agonist Treatment: Treat the samples with this compound at a concentration around its EC50. Include control groups with vehicle only, antagonist only, and this compound only.
-
Data Collection and Analysis: Measure the biological endpoint. A significant reduction in the effect of this compound in the antagonist-pre-treated group compared to the group treated with this compound alone indicates an on-target effect.
Data Presentation
Table 1: Sample Dose-Response Data for this compound in a Calcium Flux Assay
| This compound Conc. (nM) | % Maximal Response (Mean ± SD) |
| 0.1 | 2.5 ± 0.8 |
| 1 | 15.2 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 50 | 85.1 ± 4.2 |
| 100 | 98.7 ± 2.9 |
| 500 | 101.2 ± 3.1 |
| 1000 | 100.5 ± 2.7 |
Table 2: Comparison of Experimental Controls for Validating On-Target Effects
| Experimental Condition | Observed Effect (% of this compound alone) | Interpretation |
| This compound | 100% | Positive Control |
| This compound + α7-nAChR Antagonist | < 10% | On-Target Effect |
| This compound in α7-nAChR Knockdown Cells | < 15% | On-Target Effect |
| Structurally Unrelated α7-nAChR Agonist | 95% | On-Target Effect |
Visualizations
Caption: Simplified signaling pathway of this compound via the α7-nAChR.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Logical flow for confirming an on-target effect of this compound.
References
- 1. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 2. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VQW-765 for Social Anxiety Disorder · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Study to Evaluate the Efficacy and Safety of VQW-765 for the On-Demand Treatment of Social Anxiety Disorder | Clinical Research Trial Listing [centerwatch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preclinical Development of α5-GABAA Receptor Negative Allosteric Modulators (NAMs)
Important Note for Researchers: The initial query referenced "(S)-VQW-765." Publicly available data identifies VQW-765 as a selective alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) partial agonist with a reported side-effect profile similar to placebo in clinical trials.[1][2][3] The query's focus on mitigating side effects typical of GABAergic modulators suggests a potential misidentification. This guide has therefore been developed to address the preclinical challenges associated with a different class of compounds: α5 subunit-containing GABAA receptor negative allosteric modulators (α5-GABA-NAMs) . These agents are under investigation for their potential cognitive-enhancing and rapid-acting antidepressant effects, and their development involves monitoring a specific set of potential side effects.[4][5]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in anticipating and mitigating potential side effects of novel α5-GABA-NAMs in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an α5-GABA-NAM?
A1: α5-GABA-NAMs are compounds that bind to the benzodiazepine (B76468) site on GABAA receptors containing the α5 subunit.[6] Unlike benzodiazepines, which are positive allosteric modulators (PAMs) that enhance the effect of GABA, NAMs reduce the effect of GABA at its receptor.[4] This negative modulation decreases the flow of chloride ions into the neuron, leading to a reduction in tonic inhibition and an overall increase in neuronal excitability, particularly in brain regions rich in α5 subunits, such as the hippocampus.[6][7]
Q2: What are the intended therapeutic effects of α5-GABA-NAMs?
A2: This class of compounds is primarily investigated for its potential as cognitive enhancers (nootropics) and for rapid-acting antidepressant effects.[4] By modulating tonic inhibition in the hippocampus, they may enhance synaptic plasticity, a key process for learning and memory.[8] Some α5-NAMs have shown antidepressant-like actions in preclinical models, potentially by promoting excitatory synaptic strength in mood-relevant brain circuits.
Q3: What are the key potential side effects to monitor in preclinical models?
A3: While high selectivity for the α5 subunit is intended to minimize the side effects associated with non-selective GABAA modulators, it is crucial to monitor for:
-
Anxiogenic-like effects: An increase in anxiety-like behaviors.
-
Pro-convulsant activity: A lowering of the seizure threshold.
-
Motor coordination deficits: Impairment of balance and coordinated movement.
-
Cognitive impairment at high doses: While intended to be cognitive enhancers, excessive neuronal excitability could potentially impair performance.[8]
Highly selective α5-NAMs like basmisanil (B605915) have been developed to be devoid of anxiogenic or proconvulsant effects at therapeutic doses.[9] However, these domains must be carefully evaluated for any new compound in this class.
Q4: Why is selectivity for the α5 subunit important?
A4: GABAA receptors are composed of various subunit combinations (e.g., α1, α2, α3, α5). The α1 subunit is highly associated with sedation, α2 and α3 with anxiolysis, and α5 with learning and memory. Non-selective modulation can lead to a broad range of effects. By selectively targeting α5, which is less widespread than other alpha subunits, it is hypothesized that cognitive effects can be achieved with a reduced risk of sedation, anxiolysis, or ataxia.
Troubleshooting Guides
Issue 1: Observation of Anxiogenic-Like Behavior in the Elevated Plus Maze (EPM)
Q: Our α5-NAM treated group shows a significant decrease in the time spent in the open arms of the EPM compared to the vehicle control. How do we interpret and address this?
A: This finding suggests a potential anxiogenic-like effect of the compound at the tested dose.
Troubleshooting Steps:
-
Confirm Baseline Behavior: Ensure that your vehicle-treated animals exhibit normal exploratory behavior, spending a typical amount of time in the open arms (data varies by strain, but extreme avoidance could indicate environmental stressors).
-
Analyze Locomotor Activity: Check the total distance traveled or the number of closed-arm entries. If overall movement is decreased, the reduced open-arm time might be a secondary effect of hypoactivity rather than a primary effect of anxiety.
-
Conduct a Dose-Response Study: The effect may be dose-dependent. Test a range of lower doses to identify a potential therapeutic window where pro-cognitive or antidepressant-like effects are present without inducing anxiety.
-
Use a Secondary Confirmatory Test: Employ another anxiety paradigm, such as the open field test (assessing time in the center) or the light-dark box test, to confirm the anxiogenic-like phenotype.
-
Re-evaluate Compound Selectivity: If possible, perform in vitro binding or functional assays to confirm the compound's selectivity for α5 over α2 and α3 subunits, as activity at these other subunits could contribute to anxiogenic or other off-target effects.
Issue 2: Impaired Motor Coordination in the Rotarod Test
Q: Animals treated with our lead α5-NAM show a reduced latency to fall from the accelerating rotarod. What could be causing this?
A: This indicates a potential deficit in motor coordination or a sedative effect.
Troubleshooting Steps:
-
Rule out Sedation/Hypoactivity: Perform an open field test to assess general locomotor activity. A significant decrease in distance traveled or rearing frequency would suggest sedation or general motor suppression, which could confound the rotarod results.
-
Assess Grip Strength: Use a grip strength meter to determine if the compound is causing muscle weakness, which would directly impact rotarod performance.
-
Perform a Dose-Response Analysis: Motor impairment is often observed at higher dose ranges. Testing lower doses is critical to determine if there is a separation between the desired efficacy and motor side effects.
-
Observe Animal Behavior: Carefully observe the animals on the rod. Are they making an effort to run, or are they passive and falling off without attempting to correct their balance? This qualitative observation can help distinguish between ataxia and sedation.
-
Check for Off-Target Effects: Consider potential off-target activities of the compound that might affect motor systems, such as dopaminergic or cerebellar pathways, although this is less likely for highly selective molecules.
Issue 3: Pro-convulsant Activity Detected
Q: In a pentylenetetrazol (PTZ) seizure threshold test, our α5-NAM treated mice convulse at a lower dose of PTZ than controls. Is the compound unsafe?
A: This is a significant safety finding that suggests the compound has pro-convulsant properties at the tested dose. This effect is a key liability that selective α5-NAMs are designed to avoid.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the experiment with a fresh preparation of the compound and a rigorously controlled experimental setup. Ensure PTZ is administered accurately.
-
Determine the Pro-convulsant Threshold: Conduct a full dose-response study with the α5-NAM to identify the lowest dose at which a significant reduction in seizure threshold is observed. Compare this dose to the minimum effective dose in your efficacy models. A narrow therapeutic window is a major concern.
-
Use an Alternative Seizure Model: Assess the seizure threshold using a different method, such as the maximal electroshock seizure threshold (MEST) test, to see if the pro-convulsant effect is model-dependent.[10]
-
Evaluate Compound Selectivity and Intrinsic Efficacy: A lack of selectivity or high negative efficacy at other GABAA receptor subtypes (e.g., α1, α2) could contribute to pro-convulsant effects. Review in vitro data or conduct further assays to characterize the compound's profile.
-
Consider Pharmacokinetic Factors: Analyze brain-to-plasma concentration ratios. High brain exposure could lead to exaggerated pharmacological effects. It's also possible that a metabolite of the parent compound has a different selectivity profile and pro-convulsant liability.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for a Novel α5-NAM (Compound X) in Preclinical Models
| Dose (mg/kg, i.p.) | Open Arm Time (% of 5 min) in EPM | Latency to Fall (s) in Rotarod | PTZ Seizure Threshold (mg/kg) |
| Vehicle | 28 ± 3.5 | 185 ± 15.2 | 65 ± 4.1 |
| 0.3 | 29 ± 4.1 | 181 ± 18.9 | 63 ± 3.8 |
| 1.0 | 25 ± 3.8 | 175 ± 16.5 | 60 ± 4.5 |
| 3.0 | 15 ± 2.9 | 120 ± 21.1 | 45 ± 5.2 |
| 10.0 | 8 ± 2.1 | 65 ± 15.8 | 30 ± 3.7 |
* Indicates statistically significant difference from vehicle control (p < 0.05). Data are represented as mean ± SEM.
Key Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]
-
Procedure:
-
Acclimate the animal to the testing room for at least 60 minutes before the trial.[12]
-
Administer the α5-NAM or vehicle at the appropriate pretreatment time based on its pharmacokinetics.
-
Place the mouse in the center of the maze, facing an open arm.[2]
-
Allow the animal to explore the maze freely for a 5-minute session.[2]
-
Record the session using video tracking software.
-
-
Key Parameters Measured:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (to assess overall locomotor activity).[12]
-
-
Interpretation: A significant decrease in the time spent in or entries into the open arms, without a change in total locomotion, is indicative of an anxiogenic-like effect.[13]
Accelerating Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod apparatus with programmable speed.[14]
-
Procedure:
-
Training/Habituation (Day 1): Place mice on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds for 2-3 trials to acclimate them to the apparatus.[14]
-
Testing (Day 2):
-
Administer the α5-NAM or vehicle.
-
Place the mouse on the rod and begin the trial, with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM) over a set duration (e.g., 300 seconds).[15]
-
Record the latency to fall for each animal. The trial ends for an animal when it falls or grips the rod and makes one full passive rotation.[15]
-
Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
-
Key Parameter Measured:
-
Latency to fall from the rod (in seconds).
-
-
Interpretation: A significant decrease in the latency to fall compared to the vehicle group suggests impaired motor coordination, balance, or sedation.[16]
Pentylenetetrazol (PTZ) Seizure Threshold Test
-
Apparatus: Observation chambers, infusion pump, and syringe for timed infusions.
-
Procedure (Timed Intravenous Infusion Method):
-
Administer the α5-NAM or vehicle at the appropriate pretreatment time.
-
Place the animal in an observation chamber.
-
A catheter is inserted into a tail vein for infusion of a PTZ solution (e.g., 5 mg/mL) at a constant rate (e.g., 0.5 mL/min).
-
Observe the animal continuously for the first sign of a generalized clonic seizure (e.g., loss of posture with clonus of all limbs).
-
Stop the infusion immediately upon observing the seizure endpoint.
-
-
Key Parameter Measured:
-
The total dose of PTZ (in mg/kg) required to induce the seizure. This is calculated from the infusion rate and the time to seizure onset.
-
-
Interpretation: A significant decrease in the dose of PTZ required to induce a seizure in the treated group compared to the vehicle group indicates a pro-convulsant effect.[17]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of α5-GABA-NAM action on neuronal inhibition.
Caption: Typical workflow for preclinical assessment of a novel α5-NAM.
Caption: Decision tree for troubleshooting impaired rotarod performance.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 3. Elevated Plus Maze for Assessment of Anxiety and Memory in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. nda-sibille.ca [nda-sibille.ca]
- 6. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical pharmacology of the GABAA receptor alpha5 subtype-selective inverse agonist alpha5IA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: (S)-VQW-765 Clinical Trial Data Statistical Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical trial data for (S)-VQW-765.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered small molecule that acts as a partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3][4] Its mechanism of action is believed to involve the modulation of cholinergic signaling in the brain, which plays a role in anxiety.[5][6]
Q2: What is the primary indication being investigated for this compound?
This compound is being investigated for the on-demand treatment of performance anxiety and social anxiety disorder.[1][2][3][4][7][8][9]
Q3: What were the key design features of the Phase II clinical trial for performance anxiety (Study 2201)?
Study 2201 (NCT04800237) was a multicenter, randomized, double-blind, placebo-controlled trial that enrolled 230 adults with a history of public speaking anxiety.[2][3][9][10] Participants received a single oral dose of 10 mg of this compound or a placebo before undergoing the Trier Social Stress Test (TSST) to induce anxiety.[2][3][9] The primary endpoint was the Subjective Units of Distress Scale (SUDS).[1][2][4][8]
Q4: What were the main findings of the Phase II trial in performance anxiety?
The trial showed a trend toward improvement in anxiety intensity, as measured by SUDS, for the this compound group compared to the placebo group (p=0.1443).[9] A statistically significant reduction in SUDS scores was observed in female participants who received this compound (p=0.034).[9] The study also noted a significant relationship between the concentration of this compound in the blood and the clinical response.[1][2]
Q5: Are there any ongoing or planned clinical trials for this compound?
Yes, a Phase III clinical trial (NCT07221578) is planned to evaluate the efficacy and safety of this compound for the on-demand treatment of social anxiety disorder.[7]
Data Presentation
Table 1: Illustrative Summary of SUDS Scores from Phase II Performance Anxiety Trial (Study 2201)
Disclaimer: The following table contains hypothetical data for illustrative purposes, as the full dataset from the clinical trial is not publicly available. The p-values are based on reported findings.
| Population | Treatment Group | N | Mean SUDS Score (SD) | p-value |
| Overall | This compound (10 mg) | 116 | 65.2 (15.8) | 0.1443 |
| Placebo | 114 | 68.9 (16.5) | ||
| Female | This compound (10 mg) | ~80 | 62.1 (14.9) | 0.034 |
| Placebo | ~79 | 70.5 (15.3) |
Experimental Protocols
Trier Social Stress Test (TSST) Protocol
The TSST is a standardized experimental protocol used to induce psychosocial stress. The protocol for Study 2201 likely followed a similar structure:
-
Acclimation Period: Participants are brought into the experimental room and allowed to acclimate for a defined period.
-
Instructions and Preparation: Participants are informed they will be giving a speech on a specific topic and will have a short preparation time (e.g., 10 minutes).
-
Speech Performance: The participant delivers the speech in front of a panel of unresponsive and evaluative confederates.
-
Mental Arithmetic Task: Following the speech, the participant is given a challenging mental arithmetic task to perform aloud.
-
Recovery Period: After the stress tasks, participants are allowed a recovery period during which physiological and psychological measures can continue to be collected.
Subjective Units of Distress Scale (SUDS) Assessment
SUDS is a self-report measure used to gauge the subjective intensity of distress. Participants are asked to rate their level of distress on a scale from 0 to 100, where 0 represents no distress and 100 represents the highest level of distress imaginable. In Study 2201, SUDS ratings were likely collected at multiple time points before, during, and after the TSST.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound via the α7-nAChR.
Caption: Experimental workflow for the Phase II clinical trial of this compound.
Troubleshooting Guide
Issue: High variability in SUDS scores is observed within treatment groups.
-
Possible Cause: The TSST can elicit a wide range of stress responses among individuals. Factors such as personality traits, previous experiences with public speaking, and physiological reactivity can contribute to this variability.
-
Troubleshooting Steps:
-
Subgroup Analysis: As demonstrated in the Phase II trial, consider pre-specified subgroup analyses (e.g., by gender) to identify populations with a more homogenous response.
-
Covariate Adjustment: In the statistical model, adjust for baseline characteristics that may influence the stress response (e.g., baseline anxiety scores, age).
-
Standardization of Procedures: Ensure strict adherence to the TSST protocol across all sites and participants to minimize procedural variability.
-
Issue: The overall treatment effect is not statistically significant, but there is a trend towards efficacy.
-
Possible Cause: The study may be underpowered to detect a small to moderate effect size in the overall population. The therapeutic effect of this compound may be more pronounced in a specific subpopulation.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Investigate the relationship between drug exposure and the clinical response. The finding of an exposure-response relationship in the Phase II trial suggests that optimizing dosing may enhance efficacy.
-
Power Calculation Review: Re-evaluate the assumptions made in the initial power calculation for future trials. A larger sample size may be required to detect the anticipated effect size in the broader population.
-
Endpoint Refinement: Consider if SUDS is the most sensitive endpoint. Exploring secondary endpoints or alternative measures of anxiety could provide additional insights.
-
Issue: Difficulty in interpreting a non-significant p-value.
-
Possible Cause: A non-significant p-value does not necessarily mean there is no treatment effect. It indicates that the observed difference is not statistically significant at the pre-defined alpha level, which could be due to a lack of power or a true null effect.
-
Troubleshooting Steps:
-
Examine Confidence Intervals: Analyze the confidence interval for the treatment effect. A wide confidence interval that includes zero suggests uncertainty about the true effect size.
-
Consider Clinical Significance: Evaluate whether the observed trend, even if not statistically significant, is clinically meaningful.
-
Integrate Multiple Sources of Evidence: Consider the totality of the data, including secondary endpoints, PK/PD data, and findings from pre-clinical studies, to form a comprehensive understanding of the drug's activity.
-
References
- 1. Vanda Pharmaceuticals Reports Results in a Phase II Clinical Study of VQW-765 in the Treatment of Acute Performance Anxiety [prnewswire.com]
- 2. news.biobuzz.io [news.biobuzz.io]
- 3. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 4. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 5. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Vanda Pharma Says Phase II Study Of VQW-765 To Treat Anxiety Showed Lower Stress Levels | Nasdaq [nasdaq.com]
- 9. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
Validation & Comparative
A Comparative Guide to (S)-VQW-765 and Other Alpha-7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-VQW-765 (also known as AQW-051) with other prominent alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonists. The information presented is collated from various preclinical and clinical studies to offer an objective overview of their performance, supported by experimental data.
Introduction to Alpha-7 Nicotinic Acetylcholine Receptors
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[1] Composed of five α7 subunits, this receptor is characterized by its high permeability to calcium, rapid activation, and desensitization.[1] Activation of α7 nAChRs modulates the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine, and is implicated in various physiological processes, including learning, memory, and attention. Consequently, α7 nAChR has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment.[2][3]
Comparative In Vitro Pharmacology
The following tables summarize the in vitro pharmacological properties of this compound and other selected α7 nAChR agonists. The data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity (Ki) for Human α7 nAChR
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound (AQW-051) | ~2.75 (pKD = 7.56) | [¹²⁵I]-α-bungarotoxin | Recombinantly expressed human α7-nAChR | [4] |
| PNU-282987 | 26 - 27 | [³H]MLA | Rat brain homogenates | [5][6] |
| PHA-543613 | 8.8 | Not Specified | α7-5-HT₃ chimera | [7] |
| GTS-21 | 2000 (human), 650 (rat) | Not Specified | Not Specified | [1] |
| EVP-6124 | 4.3 | Not Specified | Not Specified | [8] |
| TC-5619 | 1 | Not Specified | Human α7 nAChRs | [2] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) at Human α7 nAChR
| Compound | EC50 (nM) | Emax (% of ACh) | Assay Type | Cell Line | Reference |
| This compound (AQW-051) | ~38.9 (pEC50 = 7.41) | Partial Agonist | Calcium Influx | GH3-ha7-22 cells | [9] |
| PNU-282987 | 154 | Agonist | Not Specified | Not Specified | [10] |
| PHA-543613 | 65 | Agonist | α7-5-HT₃ chimera | Not Specified | [7] |
| GTS-21 | 11,000 (human), 5,200 (rat) | 9% (human), 32% (rat) | Electrophysiology | Xenopus oocytes | [11] |
| EVP-6124 | 160 | Partial Agonist | Electrophysiology | Not Specified | [12] |
| TC-5619 | 33 | Full Agonist | Electrophysiology | Xenopus oocytes | [13] |
Comparative Pharmacokinetic Properties
A summary of the pharmacokinetic profiles of the selected α7 nAChR agonists is presented below. These parameters are crucial for assessing the drug-like properties and potential clinical utility of these compounds.
Table 3: Pharmacokinetic Profile of α7 nAChR Agonists
| Compound | Oral Bioavailability (%) | Brain Penetration | Half-life (t½) | Species | Reference |
| This compound (AQW-051) | ~50 | Rapid, Brain/Plasma ratio of 20-60 | ~1 hour (p.o.) | Mouse | [4] |
| PNU-282987 | Good | Good | Not Specified | Rat | [14] |
| PHA-543613 | High | Rapid | Not Specified | Rat | [15] |
| GTS-21 | Good | Good | ~1-2 hours | Human | [16] |
| EVP-6124 | Good | Good | Adequate exposure time | Rat | [1] |
| TC-5619 | Not Specified | Not Specified | Not Specified | Human | [2] |
Signaling Pathways and Experimental Workflows
Alpha-7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist leads to the opening of the ion channel, resulting in a rapid influx of calcium ions. This increase in intracellular calcium triggers a cascade of downstream signaling events. The diagram below illustrates the key signaling pathways initiated by α7 nAChR activation.
Caption: Downstream signaling pathways activated by α7 nAChR agonists.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor. The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of a test compound for the α7 nAChR.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Flux Assay
Calcium flux assays are functional assays used to measure the ability of an agonist to activate a receptor and elicit a downstream response, in this case, an increase in intracellular calcium.
Caption: Workflow for a calcium flux functional assay.
Detailed Experimental Protocols
1. Radioligand Competition Binding Assay for α7 nAChR
-
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
-
Materials:
-
Cell membranes or brain tissue homogenates expressing α7 nAChRs.
-
Radioligand: [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]-α-bungarotoxin ([¹²⁵I]-α-BTX).
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine (B1678760) or PNU-282987).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Binding buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition: Binding buffer, radioligand, and varying concentrations of the test compound, and membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Flux Assay for α7 nAChR Agonist Activity
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of a test compound as an agonist at the α7 nAChR.
-
Materials:
-
Cells stably or transiently expressing human α7 nAChRs (e.g., GH3-ha7-22, SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em ~490/525 nm for Fluo-4).
-
-
Procedure:
-
Plate the cells in the microplates and allow them to adhere and grow to a suitable confluency.
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions. This often includes the dye and an agent like probenecid (B1678239) to prevent dye extrusion from the cells.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Using the fluorescence plate reader, establish a baseline fluorescence reading for each well.
-
Add the different concentrations of the test compound to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net fluorescence change.
-
Plot the net fluorescence change as a function of the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response) of the test compound. The Emax can be expressed as a percentage of the response to a reference full agonist like acetylcholine.
-
Conclusion
This compound is a potent and selective partial agonist of the α7 nAChR with good oral bioavailability and brain penetration in preclinical models. Its in vitro profile is comparable to or, in some aspects, more favorable than other well-characterized α7 nAChR agonists. For instance, its binding affinity appears to be in the low nanomolar range, similar to other potent agonists like PNU-282987 and EVP-6124. As a partial agonist, this compound may offer a favorable therapeutic window by providing sufficient receptor activation to elicit a therapeutic effect while potentially reducing the risk of receptor desensitization and overstimulation that can be associated with full agonists. The promising preclinical data and its progression into clinical trials underscore its potential as a therapeutic agent for disorders involving cognitive dysfunction. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative superiority of these compounds for specific therapeutic indications.
References
- 1. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Targeting of α 7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.pbrc.edu [labs.pbrc.edu]
- 11. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative pharmacology of rat and human alpha7 nAChR conducted with net charge analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]
(S)-VQW-765 Versus Nicotine: A Comparative Analysis of Their Effects on Anxiety
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anxiolytic and anxiogenic effects of the novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, (S)-VQW-765, and the well-established nAChR agonist, nicotine (B1678760). This document synthesizes findings from clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental designs.
Executive Summary
This compound, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), has demonstrated anxiolytic potential in a clinical trial for performance anxiety, particularly in females.[1][2][3][4] Its mechanism of action, focused on a specific nAChR subtype, suggests a targeted approach to anxiety modulation. In contrast, nicotine exhibits a complex, dose-dependent relationship with anxiety, producing anxiolytic effects at low doses and anxiogenic effects at higher doses and during withdrawal.[5][6][7][8][9] This dualistic nature of nicotine is attributed to its broad activity across multiple nAChR subtypes, including α4β2 and α7, leading to complex downstream effects on various neurotransmitter systems. This guide provides a detailed comparison of these two compounds, highlighting their distinct pharmacological profiles and potential therapeutic implications for anxiety disorders.
Comparative Analysis of Anxiolytic and Anxiogenic Effects
The following tables summarize the key pharmacological and clinical/preclinical findings related to the effects of this compound and nicotine on anxiety.
Table 1: Pharmacological Profile
| Feature | This compound | Nicotine |
| Mechanism of Action | Selective α7 nAChR Partial Agonist[10] | Non-selective nAChR Agonist |
| Primary Receptor Target(s) for Anxiety Modulation | α7 nAChR[10] | α4β2* nAChRs (anxiolysis via desensitization), α7 and α6β2* nAChRs (potential for anxiogenesis)[6] |
| Binding Affinity (α7 nAChR) | pKD = 7.56 (human, recombinant)[11] | Lower affinity compared to heteromeric nAChRs |
| Binding Affinity (α4β2 nAChR) | Low affinity | Ki ≈ 1 nM[12] |
Table 2: Clinical and Preclinical Effects on Anxiety
| Study Type | This compound | Nicotine |
| Human Studies | Anxiolytic: Demonstrated in a Phase II clinical trial for performance anxiety (single 10 mg oral dose).[1][3] Significant reduction in Subjective Units of Distress Scale (SUDS) scores in females.[1][2] Inverted U-shaped exposure-response relationship.[1][13] | Complex Effects: Reported to have both anxiolytic and anxiogenic properties in humans.[7][8][9] |
| Animal Models (Anxiolytic Effects) | Anxiolytic-like: Increased duration of social contact in rats (1 mg/kg, p.o.), comparable to chlordiazepoxide.[2][13] Exhibited an inverted U-shaped dose-response curve.[2][13] | Anxiolytic-like: Observed at low doses (e.g., 0.05 mg/kg, i.p. in mice) in the light-dark box test and other models.[5][7] |
| Animal Models (Anxiogenic Effects) | Not reported | Anxiogenic-like: Observed at higher doses (e.g., 0.5 mg/kg, i.p. in mice) in the light-dark box test.[5][7] Also reported during withdrawal from chronic administration. |
Experimental Protocols
This section details the methodologies of key experiments cited in this comparison guide.
Trier Social Stress Test (TSST)
The TSST is a standardized protocol used to induce psychosocial stress in human participants.[3]
-
Objective: To assess the efficacy of anxiolytic agents in a controlled, socially evaluative stress situation.
-
Procedure:
-
Acclimation: Participants are brought into a quiet room to rest and establish baseline physiological and psychological measures.
-
Instructions and Preparation: Participants are informed they will be giving a speech on a specific topic (e.g., their qualifications for a job) and will then perform a mental arithmetic task in front of a panel of judges. They are given a short period (e.g., 10 minutes) to prepare their speech without notes.
-
Stress Induction: The participant is escorted to a room with a panel of judges (typically 2-3 individuals) who maintain neutral to negative expressions. A camera and microphone are present. The participant delivers the speech for a set duration (e.g., 5 minutes). This is immediately followed by a mental arithmetic task (e.g., serial subtraction) for another set duration (e.g., 5 minutes).
-
Outcome Measures: Subjective anxiety is typically assessed at multiple time points using scales like the Subjective Units of Distress Scale (SUDS). Physiological measures such as heart rate and cortisol levels are also often collected.
-
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic or anxiogenic properties of a compound based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.
-
Procedure:
-
Habituation: The animal is placed in the testing room for a period (e.g., 30-60 minutes) prior to the test to acclimate to the environment.
-
Testing: The animal is placed in the center of the maze, facing an open arm, and is allowed to freely explore for a set duration (typically 5 minutes).
-
Outcome Measures: The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled is also measured to control for general locomotor activity.
-
Social Interaction Test
This test assesses social anxiety and social recognition in rodents.
-
Objective: To measure an animal's propensity to engage in social interaction with a novel conspecific.
-
Apparatus: A rectangular arena, often with a small enclosure or "social zone" at one end.
-
Procedure:
-
Habituation: The test animal is allowed to explore the empty arena for a set period.
-
Social Interaction: A novel, unfamiliar "stimulus" animal is placed in the enclosure, and the test animal is allowed to explore the arena again.
-
Outcome Measures: The primary measure is the amount of time the test animal spends in the social zone, actively investigating the stimulus animal. An increase in social interaction time is indicative of an anxiolytic or pro-social effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and nicotine in relation to anxiety, as well as the workflows of the experimental protocols.
Signaling Pathways
References
- 1. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 4. Vanda Pharmaceuticals Reports Results in a Phase II Clinical Study of VQW-765 in the Treatment of Acute Performance Anxiety [prnewswire.com]
- 5. Anxiolytic-like and anxiogenic-like effects of nicotine are regulated via diverse action at β2*nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "BETA 2 NICOTINIC ACETYLCHOLINE RECEPTOR CONTRIBUTIONS TO ANXIETY-LIKE " by Shawn Anderson [scholarscompass.vcu.edu]
- 7. Anxiolytic effects of nicotine in a rodent test of approach-avoidance conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic effects of nicotine in a rodent test of approach-avoidance conflict - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of nicotine and nicotinic receptors on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news.biobuzz.io [news.biobuzz.io]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nicotine - Wikipedia [en.wikipedia.org]
- 13. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-VQW-765 and SSRIs for Social Anxiety Disorder
For Immediate Release
December 9, 2025 - This report provides a detailed comparison of the novel drug candidate (S)-VQW-765 and the established class of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) for the treatment of social anxiety disorder (SAD). This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, clinical efficacy based on available experimental data, and a summary of experimental protocols.
Executive Summary
This compound, a selective alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) partial agonist, represents a novel approach for the on-demand treatment of performance and social anxiety.[1][2][3] In contrast, SSRIs, the current first-line treatment for SAD, modulate serotonergic neurotransmission and require chronic administration to achieve therapeutic effects.[4][5][6] Preclinical and initial clinical data for this compound suggest a rapid onset of action, which could offer a significant advantage for situational anxiety.[3] This document presents a side-by-side comparison of the available data for this compound and commonly prescribed SSRIs.
Mechanism of Action
This compound: A Novel Cholinergic Modulator
This compound is a small molecule that acts as a partial agonist at the α7-nAChR.[3] The binding of this compound to this receptor is more potent and specific than that of nicotine.[3] The α7-nAChR is a ligand-gated ion channel highly expressed in brain regions implicated in cognition and anxiety, such as the hippocampus and amygdala.[7][8][9] Activation of α7-nAChRs can modulate the release of several neurotransmitters, including a reduction in glutamatergic transmission and an increase in GABAergic signaling, which may contribute to its anxiolytic effects.[10] The signaling pathway involves both ionotropic and metabotropic functions.[11]
SSRIs: Targeting the Serotonergic System
SSRIs, including paroxetine (B1678475), sertraline (B1200038), and escitalopram (B1671245), function by blocking the serotonin transporter (SERT) on the presynaptic neuron.[4][5][6] This inhibition of serotonin reuptake leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[5] The therapeutic effects of SSRIs are not immediate and are thought to involve downstream neuroadaptive changes, including the desensitization of certain serotonin autoreceptors (like 5-HT1A) and the promotion of neurogenesis and synaptic plasticity through signaling pathways involving brain-derived neurotrophic factor (BDNF).[12]
Clinical Efficacy Data
Direct comparative trials between this compound and SSRIs have not yet been conducted. The following tables summarize efficacy data from separate placebo-controlled trials.
This compound Efficacy Data
| Trial Identifier | Population | Intervention | Primary Endpoint | Result |
| VP-VQW-765-2201 | 230 adults with a history of public speaking anxiety | Single oral dose of 10 mg this compound vs. Placebo | Change in Subjective Units of Distress Scale (SUDS) during Trier Social Stress Test (TSST) | Trend of improvement vs. placebo (p=0.1443). Significant improvement in females (p=0.034).[11] |
SSRI Efficacy Data for Social Anxiety Disorder
| Drug | Trial Duration | Population | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) |
| Paroxetine | 12 weeks | 290 patients with social phobia | Liebowitz Social Anxiety Scale (LSAS) Total Score | -29.4 | -15.6 |
| Sertraline | 12 weeks | 205 patients with severe generalized SAD | LSAS Total Score | -31.0 | -21.7 |
| Escitalopram | 12 weeks | 181 patients with generalized SAD | LSAS Total Score | -34.4 | -27.2 |
Note: The LSAS is a clinician-administered scale that assesses fear and avoidance in social situations.[13][14][15][16][17] A higher score indicates greater severity of social anxiety.
Experimental Protocols
This compound: Trier Social Stress Test (TSST)
The Phase II study of this compound utilized the Trier Social Stress Test (TSST) to induce acute social stress.[3]
Key Features of the TSST Protocol:
-
Participants: Adults with a self-reported history of public speaking anxiety.[11]
-
Design: Randomized, double-blind, placebo-controlled.[11]
-
Intervention: A single oral dose of 10 mg this compound or placebo.[11]
-
Stressor: Participants are required to deliver a speech and perform mental arithmetic in front of an unresponsive panel.[3]
-
Primary Outcome Measure: Self-reported anxiety levels using the Subjective Units of Distress Scale (SUDS).[11]
SSRIs: Standard Clinical Trial Design for Social Anxiety Disorder
Clinical trials for SSRIs in SAD typically follow a longer-term treatment paradigm.
Common Features of SSRI Clinical Trial Protocols:
-
Participants: Patients meeting the diagnostic criteria for Social Anxiety Disorder (e.g., DSM-IV or DSM-5).[18][19][20][21]
-
Design: Randomized, double-blind, placebo-controlled.[19][20][21]
-
Intervention: Flexible or fixed daily dosing of the SSRI (e.g., paroxetine 20-50 mg/day, sertraline 50-200 mg/day, escitalopram 10-20 mg/day) versus placebo.[19][20][21]
-
Primary Outcome Measure: Change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score.[18][20][21] Other scales such as the Social Phobia Inventory (SPIN) may also be used.[22][23][24][25][26]
Discussion and Future Directions
This compound presents a promising novel mechanism for the on-demand management of acute social anxiety symptoms. Its rapid onset of action could fill a significant unmet need for individuals who experience situational anxiety. The initial clinical data, particularly in female participants, are encouraging, though further investigation is warranted to understand the sex-specific effects and the inverted U-shaped dose-response curve observed.[11]
SSRIs remain a cornerstone of long-term SAD management, with a substantial body of evidence supporting their efficacy in reducing overall social anxiety and avoidance behaviors.[19][20][21][27][28][29][30] However, their delayed onset of action and the need for chronic administration may not be ideal for all patients, particularly those with performance-specific social anxiety.
Future research should include head-to-head comparative trials of this compound and SSRIs to directly assess their relative efficacy and safety profiles. Further elucidation of the downstream signaling pathways of α7-nAChR activation in the context of anxiety will be crucial for optimizing the therapeutic potential of this new class of compounds.
References
- 1. Unveiling VQW-765: A Beacon of Hope for Performance Anxiety and Social Phobia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 3. news.biobuzz.io [news.biobuzz.io]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α7-Containing nicotinic acetylcholine receptors on interneurons of the basolateral amygdala and their role in the regulation of the network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychscenehub.com [psychscenehub.com]
- 13. psychology-tools.com [psychology-tools.com]
- 14. Liebowitz social anxiety scale - Wikipedia [en.wikipedia.org]
- 15. heilbrigdisvisindastofnun.hi.is [heilbrigdisvisindastofnun.hi.is]
- 16. brightpinepsychology.com [brightpinepsychology.com]
- 17. Liebowitz Social Anxiety Scale: How It Works [verywellmind.com]
- 18. Efficacy of escitalopram in the treatment of social anxiety disorder: A meta-analysis versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sertraline treatment of generalized social phobia: a 20-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paroxetine in social phobia/social anxiety disorder. Randomised, double-blind, placebo-controlled study. Paroxetine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Escitalopram in the treatment of social anxiety disorder: randomised, placebo-controlled, flexible-dosage study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. psychology-tools.com [psychology-tools.com]
- 23. greenspacehealth.com [greenspacehealth.com]
- 24. Social Phobia Inventory - Wikipedia [en.wikipedia.org]
- 25. Psychometric properties of the Social Phobia Inventory (SPIN). New self-rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Social Phobia Inventory Test for Social Anxiety [verywellhealth.com]
- 27. anxietysolve.org [anxietysolve.org]
- 28. acpjournals.org [acpjournals.org]
- 29. karger.com [karger.com]
- 30. researchgate.net [researchgate.net]
Comparative Analysis of α7 Nicotinic Acetylcholine Receptor Agonists: (S)-VQW-765 and PNU-282987
A guide for researchers and drug development professionals on the pharmacological and therapeutic profiles of two selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators.
This guide provides a comprehensive comparison of (S)-VQW-765 (also known as AQW-051) and PNU-282987, two prominent selective agonists of the α7 nicotinic acetylcholine receptor (α7-nAChR). The α7-nAChR is a crucial ligand-gated ion channel involved in cognitive processes, inflammation, and neurotransmission, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders.[1][2][3] This document synthesizes available preclinical and clinical data to highlight the key differences and similarities in their pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Pharmacological Profile and Mechanism of Action
Both this compound and PNU-282987 exert their effects by binding to and activating the α7-nAChR, a homopentameric channel with high permeability to calcium ions.[3][4] However, a critical distinction lies in their agonist activity. PNU-282987 is characterized as a full agonist with high efficacy, capable of maximally activating the receptor.[5] In contrast, this compound is described as a partial agonist, which elicits a submaximal response even at saturating concentrations.[6][7] This difference in intrinsic efficacy can have significant implications for their therapeutic windows and side effect profiles.
PNU-282987 demonstrates high selectivity for the α7-nAChR, with a Ki value of 26 nM, and shows negligible activity at other nAChR subtypes and a panel of other receptors, with the exception of the 5-HT3 receptor where it acts as an antagonist at higher concentrations (Ki = 930 nM).[8] this compound is also a selective and orally active α7-nAChR agonist, with a pKD of 7.56 for the human recombinant receptor.[9]
Activation of the α7-nAChR by these agonists leads to the modulation of several downstream signaling pathways. Notably, PNU-282987 has been shown to influence the CaM-CaMKII-CREB pathway, which is critical for synaptic plasticity and cognitive function.[5] It also interacts with the NF-κB signaling pathway, a key regulator of inflammation.[10][11]
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and PNU-282987.
Table 1: Binding Affinity and Potency
| Compound | Target | Binding Affinity (Ki) | Potency (EC50) | Notes |
| PNU-282987 | α7 nAChR | 26 nM[8] | 154 nM[12] | Also shows antagonist activity at 5-HT3 receptors (Ki = 930 nM)[8] |
| This compound | human α7 nAChR | pKD = 7.56[9] | pEC50 = 7.41[9] | Orally active partial agonist[6] |
Table 2: Therapeutic Effects and Clinical Development
| Compound | Therapeutic Area | Key Findings | Development Stage |
| PNU-282987 | Neuroinflammation, Cognitive Disorders | Reduces Aβ deposition, alleviates cognitive impairment, and shows anti-inflammatory effects in preclinical models.[5][13] | Preclinical |
| This compound | Performance Anxiety, Cognitive Disorders | Showed anxiolytic effects in a Phase II clinical trial for performance anxiety, particularly in females.[7][14][15][16] Also demonstrated cognitive enhancement in preclinical models.[9] | Phase II Clinical Trials[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by α7-nAChR agonists and a typical experimental workflow for their evaluation.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 14. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-VQW-765 and GTS-21 for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective cognitive enhancers has led to significant interest in the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) as a therapeutic target. Activation of this receptor is implicated in modulating cognitive processes such as learning, memory, and attention. This guide provides a detailed comparison of two prominent α7-nAChR agonists: (S)-VQW-765 (also known as AQW-051) and GTS-21 (also known as DMXB-anabaseine). This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by experimental details and pathway visualizations.
Mechanism of Action: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor
Both this compound and GTS-21 exert their pro-cognitive effects primarily by acting as agonists at the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[1]
Activation of the α7-nAChR leads to an influx of calcium ions, which in turn modulates the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This activation also influences downstream signaling pathways, such as the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) and the phosphatidylinositol 3-kinase-protein kinase B (PI3K-Akt) pathways, which are involved in neuroprotection and synaptic plasticity.
Below is a diagram illustrating the generalized signaling pathway of α7-nAChR activation.
Comparative Efficacy: Preclinical and Clinical Data
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and GTS-21 from preclinical and clinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Target | Binding Affinity (pKD) | Functional Activity (pEC50) | Notes |
| This compound | Human α7-nAChR | 7.56 | 7.41 (Calcium Flux Assay) | Selective agonist. |
| GTS-21 | Human α7-nAChR | - | - | Partial agonist. Also shows some activity at other nAChRs. |
Table 2: Preclinical Efficacy in Animal Models of Cognition
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Mice (Object Recognition Test) | 0.03 and 0.3 mg/kg (p.o.) | Increased learning and memory performance. |
| Aged Rats (Water Maze) | Broad dose range | Facilitated learning and memory performance.[2][3] | |
| GTS-21 | Aged Rats (Active Avoidance, Lashley III Maze, 17-Arm Radial Maze) | 1 mg/kg (i.p.) | As effective as nicotine (B1678760) in enhancing acquisition and memory.[4] |
| Rhesus Monkeys (Ketamine-induced cognitive deficit) | 0.03 mg/kg | Significantly attenuated cognitive impairment in the object retrieval-detour task. |
Table 3: Clinical Efficacy in Human Trials
| Compound | Study Population | Dosing | Key Cognitive Outcomes |
| This compound | Healthy Subjects | - | Primarily studied for anxiety; cognitive enhancement in animal models cited as rationale.[1] |
| GTS-21 | Healthy Male Volunteers | 75-150 mg (t.i.d.) | Statistically significant enhancement of attention, working memory, and episodic secondary memory.[5] |
| Patients with Alzheimer's Disease | - | Phase II trial did not show significant cognitive improvement. | |
| Patients with Schizophrenia | - | Showed promise in improving negative symptoms, with some positive effects on cognition. |
Experimental Protocols
This compound: Preclinical Cognitive Assessment
Object Recognition Test (ORT) in Mice
-
Objective: To assess non-spatial memory.
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Mice are individually allowed to explore the empty arena for a set period.
-
Training/Familiarization: Two identical objects are placed in the arena, and the mouse is allowed to explore them. This compound (0.03 or 0.3 mg/kg) or vehicle is administered orally before this phase.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. A preference for the novel object indicates successful memory of the familiar object.[2][3]
-
Water Maze in Aged Rats
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations, using distal cues in the room for navigation. This compound or vehicle is administered before each training session.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured. A preference for the target quadrant indicates spatial memory.[2][3]
-
GTS-21: Preclinical and Clinical Cognitive Assessment
One-Way Active Avoidance in Aged Rats [4]
-
Objective: To assess learning and memory in response to an aversive stimulus.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
Procedure:
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (a mild foot shock) in one compartment.
-
The rat learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
GTS-21 (1 mg/kg, i.p.) or vehicle was administered 15 minutes prior to daily testing. The number of successful avoidances is recorded as a measure of learning.
-
Lashley III Maze in Aged Rats [4]
-
Objective: To assess spatial learning and memory.
-
Apparatus: A maze with a starting box, interconnected alleyways, and a goal box.
-
Procedure:
-
Rats are placed in the start box and are motivated to find the goal box.
-
GTS-21 (1 mg/kg, i.p.) or vehicle was administered 15 minutes prior to daily testing.
-
The time taken to reach the goal box and the number of errors (entries into blind alleys) are recorded over multiple trials. A decrease in time and errors indicates learning.
-
17-Arm Radial Maze in Aged Rats [4]
-
Objective: To assess working and reference memory.
-
Apparatus: A central platform with 17 arms radiating outwards, some of which are baited with a food reward.
-
Procedure:
-
Rats are placed on the central platform and must learn which arms contain a reward (reference memory) and to only visit each baited arm once per trial (working memory).
-
GTS-21 (1 mg/kg, i.p.) or vehicle was administered 15 minutes prior to daily testing.
-
The number of correct arm entries and errors (re-entry into a baited arm or entry into an unbaited arm) are recorded.
-
Object Retrieval-Detour Task in Rhesus Monkeys
-
Objective: To assess executive function and cognitive flexibility.
-
Apparatus: A transparent box, open on one side, containing a food reward.
-
Procedure:
-
Monkeys are first treated with ketamine to induce a cognitive deficit.
-
Pre-treatment with GTS-21 (0.03 mg/kg) or vehicle is administered.
-
The monkey must retrieve the reward by reaching around the transparent barrier, inhibiting the prepotent response to reach directly for the visible reward.[6]
-
Successful retrieval requires planning and inhibition of an incorrect response.
-
Clinical Trial in Healthy Male Volunteers (GTS-21) [5]
-
Objective: To assess the safety, tolerability, pharmacokinetics, and cognitive effects of GTS-21.
-
Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 18 healthy male volunteers.
-
Procedure:
-
Participants were randomized to receive GTS-21 (25, 75, or 150 mg) or placebo, administered three times daily for five days.
-
A battery of cognitive tests was administered to assess various domains, including attention, working memory, and episodic memory.
-
Cognitive performance was compared between the GTS-21 and placebo groups.
-
Discussion and Conclusion
Both this compound and GTS-21 have demonstrated pro-cognitive effects in preclinical models, validating the α7-nAChR as a promising target for cognitive enhancement.
This compound appears to be a potent and selective α7-nAChR agonist with demonstrated efficacy in rodent models of learning and memory.[2][3] However, the current body of published human data focuses more on its anxiolytic properties, and further clinical studies are needed to establish its efficacy as a cognitive enhancer in humans.[1]
GTS-21 has a more extensive history of investigation, with evidence of cognitive enhancement in both preclinical and human studies.[4][5] In healthy volunteers, it has shown statistically significant improvements in key cognitive domains.[5] However, its translation to clinical populations with cognitive deficits, such as Alzheimer's disease, has been less successful, although it may hold promise for treating negative symptoms and cognitive deficits in schizophrenia.
References
- 1. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The detour paradigm in animal cognition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anxiolytic Effects of (S)-VQW-765: A Guide to Preclinical Reproducibility and Mechanism
This guide provides a comparative analysis of the anxiolytic properties of (S)-VQW-765, a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Aimed at researchers in pharmacology and drug development, this document synthesizes available preclinical data, outlines key experimental protocols, and contrasts the compound's performance with established anxiolytics like diazepam.
Mechanism of Action: α7-nAChR Metabotropic Signaling
This compound, formerly known as AQW051, exerts its anxiolytic effects by targeting the α7-nAChR.[1][2][3] Beyond its function as a ligand-gated ion channel, the α7-nAChR can also function as a metabotropic receptor, coupling to heterotrimeric G-proteins to initiate an intracellular signaling cascade. Evidence suggests that the M3-M4 intracellular loop of the α7-nAChR directly interacts with and activates Gαq proteins.[4]
This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This modulation of intracellular calcium signaling is a key component of the receptor's downstream effects.[4][5]
Comparative Preclinical Efficacy
The anxiolytic potential of this compound has been demonstrated in rodent models, primarily using the social interaction test. This test assesses the natural tendency of rats to investigate an unfamiliar juvenile, a behavior that is typically suppressed in anxiogenic conditions. The performance of this compound is compared here with diazepam, a benzodiazepine (B76468) and a standard of care for anxiety, evaluated in the widely used elevated plus-maze (EPM) test.
| Compound | Test Model | Animal | Dose (Route) | Key Finding | Citation |
| This compound | Social Interaction Test | Rat | 1 mg/kg (p.o.) | Significantly increased the duration of social contact compared to vehicle control, an effect comparable to chlordiazepoxide. | [1][6] |
| Diazepam | Elevated Plus-Maze | Rat | 1-1.5 mg/kg (i.p.) | Maximal anxiolytic effect, demonstrated by increased time spent in the open arms. Higher doses (2-3 mg/kg) were ineffective. | [7] |
| Diazepam | Elevated Plus-Maze | Mouse | 0.5-1.0 mg/kg (i.p.) | Failed to produce a consistent anxiolytic profile in acute administration. | [8][9] |
| Diazepam | Elevated Plus-Maze | Mouse | 2-4 mg/kg (chronic, 8 days) | Produced a marked anxiolytic effect in maze-naive mice. | [8][9] |
Note: Direct comparison of efficacy is challenging due to the use of different behavioral paradigms. The data indicates that this compound shows a clear anxiolytic-like signal in its relevant assay, similar to how diazepam performs under optimal conditions in the EPM.
Experimental Protocols
Reproducibility of findings is contingent on meticulous adherence to standardized experimental protocols. Below are detailed methodologies for the key assays mentioned.
3.1. Rodent Social Interaction Test
This test evaluates the anxiolytic effect of a compound by measuring the extent of social behavior between two unfamiliar rats.
-
Animals: Male adult rats are typically used. They should be singly housed for a period before testing to increase their motivation for social interaction.
-
Apparatus: A neutral, dimly lit open-field arena.
-
Procedure:
-
Habituation: Allow animals to habituate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle orally. The test is conducted at the time of expected peak plasma concentration (e.g., 1, 3, or 6 hours post-administration).[6]
-
Test Phase: A pre-treated "resident" rat is placed in the arena with an unfamiliar, untreated juvenile "intruder" rat.
-
Data Collection: Over a defined period (e.g., 10 minutes), a trained observer or video tracking software records the cumulative duration of social behaviors. These include sniffing, grooming, following, and physical contact initiated by the resident rat.
-
Interpretation: An increase in the duration of social interaction in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.
-
3.2. Elevated Plus-Maze (EPM) Test
The EPM is a widely used model for assessing anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.[8][9]
-
Animals: Adult mice or rats.
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.
-
Procedure:
-
Habituation: Animals should be habituated to the testing room for at least 45-60 minutes prior to the experiment.
-
Drug Administration: Administer diazepam or vehicle intraperitoneally (i.p.) approximately 30 minutes before the test.
-
Test Phase: Place the animal in the center of the maze, facing a closed arm.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Video tracking software records the number of entries into and the time spent in each arm.
-
Interpretation: A statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms is a robust indicator of an anxiolytic effect.
-
Conclusion on Reproducibility
While clinical trials have shown promising anxiolytic effects of this compound in humans, particularly for performance anxiety, the preclinical data is less extensive and primarily centers on the social interaction model.[1][10] The reported efficacy at a 1 mg/kg dose in rats provides a solid foundation for further investigation.[6]
To establish robust reproducibility, further preclinical studies would be beneficial. These could include:
-
Dose-Response Studies: A comprehensive dose-response curve in the social interaction test to confirm the inverted U-shaped relationship mentioned in the literature.[1]
-
Cross-Paradigm Validation: Evaluating this compound in other standard anxiety models, such as the elevated plus-maze or light-dark box test, to determine if its anxiolytic effects are consistent across different behavioral domains.
-
Replication Studies: Independent verification of the anxiolytic effects by different laboratories to ensure the findings are robust and not specific to a single set of experimental conditions.
References
- 1. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 4. researchgate.net [researchgate.net]
- 5. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurofit.com [neurofit.com]
- 8. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience (1992) | R.J. Rodgers | 182 Citations [scispace.com]
- 10. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (S)-VQW-765's Efficacy in Different Anxiety Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic efficacy of (S)-VQW-765, a selective alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) partial agonist, across different anxiety models. The data presented is based on a pivotal Phase II clinical trial in humans with performance anxiety and preclinical evaluations in a rodent model of social anxiety.
This compound, formerly known as AQW051, is a novel investigational drug with a mechanism of action distinct from currently approved anxiolytics.[1][2][3] Its potential for on-demand treatment of acute anxiety symptoms with a favorable side-effect profile marks it as a promising candidate for further development.[1][4]
Efficacy in Human Performance Anxiety Model
A key clinical study evaluated the efficacy of this compound in a human model of performance anxiety using the standardized Trier Social Stress Test (TSST).[1][4][5] This randomized, double-blind, placebo-controlled Phase II trial (Study 2201) enrolled 230 adults with a history of public speaking anxiety.[4][5] Participants received a single oral dose of 10 mg this compound or a placebo before undergoing the TSST.[4] The primary measure of anxiety was the Subjective Units of Distress Scale (SUDS), a self-reported scale from 0 to 100.[1][6]
The study revealed a notable gender-specific anxiolytic effect of this compound. While the overall population showed a trend towards improvement, a statistically significant reduction in anxiety was observed in female participants.[4][6] Furthermore, a pharmacokinetic/pharmacodynamic analysis indicated an inverted U-shaped exposure-response relationship, with subjects in the middle 50% quantiles of plasma concentration showing the most significant improvement in SUDS ratings compared to placebo.[4][6] This suggests an optimal therapeutic window for the drug's efficacy. The treatment was reported to be safe and well-tolerated.[4][6]
Quantitative Data Summary: Trier Social Stress Test (TSST)
| Population | Treatment Group | Outcome Measure | Result | p-value |
| Overall Population | This compound (10 mg) vs. Placebo | Change in SUDS Score | Trend of improvement | 0.1443 |
| Female Participants | This compound (10 mg) vs. Placebo | Change in SUDS Score | Significant improvement | 0.034 |
| Subjects in Middle 50% Exposure Quantiles | This compound vs. Placebo | Change in SUDS Score | Significant improvement | 0.033 |
| Females in Middle 50% Exposure Quantiles | This compound vs. Placebo | Change in SUDS Score | Stronger significant response | 0.005 |
Efficacy in Preclinical Social Anxiety Model
Preclinical studies have also demonstrated the anxiolytic potential of this compound in a rat model of social anxiety. A single oral dose of this compound was found to significantly increase the duration of social interaction in rats.[7] This effect was comparable to that of the well-established anxiolytic agent, chlordiazepoxide.[7] Similar to the clinical findings, an inverted U-shaped dose-response relationship was observed in this preclinical model, likely attributable to receptor desensitization at higher doses.[7]
Comparative Efficacy in Rat Social Interaction Test
| Treatment Group | Key Finding |
| This compound | Significantly increased the duration of social contacts. |
| Chlordiazepoxide | This compound's effect was comparable to this known anxiolytic agent. |
| Placebo | This compound showed a significant improvement over placebo. |
Mechanism of Action: α7-nAChR Signaling Pathway
This compound exerts its anxiolytic effects by acting as a partial agonist at the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[1][3] These receptors are ligand-gated ion channels highly expressed in brain regions implicated in anxiety and cognition, such as the hippocampus and amygdala. The binding of this compound to α7-nAChRs leads to the modulation of downstream signaling pathways, ultimately influencing neuronal excitability and neurotransmitter release.
Caption: Proposed signaling pathway of this compound's anxiolytic action.
Experimental Protocols
Trier Social Stress Test (TSST)
The TSST is a standardized protocol to induce psychosocial stress in a laboratory setting.[4]
Caption: Experimental workflow for the Trier Social Stress Test.
The protocol involves the following stages:
-
Drug Administration: Participants are randomly assigned to receive a single oral dose of 10 mg this compound or a placebo.[4]
-
Anticipation Phase: After a waiting period, participants are given a short time to prepare for a mock job interview.[8]
-
Performance Phase: Participants deliver their speech and perform a surprise mental arithmetic task in front of an unresponsive panel of judges.[4][8]
-
Data Collection: The Subjective Units of Distress Scale (SUDS) is used to measure anxiety levels at multiple time points during the test.[1][6]
Rat Social Interaction Test
This preclinical model assesses the anxiolytic effects of a compound by measuring the social behavior of rats.
Caption: Workflow for the rat social interaction test.
The general procedure is as follows:
-
Drug Administration: Rats are administered this compound, a placebo, or a positive control (e.g., chlordiazepoxide) orally.[7]
-
Test Environment: After a set period, the test rat is placed in a novel, open-field arena with an unfamiliar partner rat.
-
Behavioral Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded and scored by trained observers or automated tracking software. An increase in the duration of social interaction is indicative of an anxiolytic effect.
Conclusion
The available evidence from both clinical and preclinical studies suggests that this compound is a promising anxiolytic agent, particularly for acute performance-related anxiety. Its novel mechanism of action targeting the α7-nAChR offers a potential new therapeutic avenue for anxiety disorders. The gender-specific effects observed in the clinical trial warrant further investigation to understand the underlying mechanisms and to optimize patient selection for future clinical development. The consistent finding of an inverted U-shaped dose-response curve across different models highlights the importance of careful dose-finding studies to maximize the therapeutic benefit of this compound.
References
- 1. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanda Pharma Says Phase II Study Of VQW-765 To Treat Anxiety Showed Lower Stress Levels | Nasdaq [nasdaq.com]
- 3. Targeting PPARα in the rat valproic acid model of autism: focus on social motivational impairment and sex-related differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7-Containing nicotinic acetylcholine receptors on interneurons of the basolateral amygdala and their role in the regulation of the network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial | Semantic Scholar [semanticscholar.org]
(S)-VQW-765 Monotherapy for Performance and Social Anxiety: A Comparative Guide
(S)-VQW-765, also known as AQW051, is an investigational drug being developed by Vanda Pharmaceuticals for the on-demand treatment of performance anxiety and social anxiety disorder (SAD).[1][2][3] It is a selective, orally active partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[3][4][5] Preclinical and clinical studies have explored its potential as a novel treatment for anxiety-related conditions. This guide provides a comprehensive overview of the available data on this compound monotherapy, its mechanism of action, and clinical trial findings.
Efficacy in Performance Anxiety
A key clinical trial, Study 2201 (NCT04800237), evaluated the efficacy of a single oral dose of this compound in adults with a history of performance anxiety, specifically public speaking anxiety.[4][5][6] The study utilized the Trier Social Stress Test (TSST) to induce anxiety.[4][5][6]
The primary efficacy endpoint was the Subjective Units of Distress Scale (SUDS), a self-reported measure of anxiety.[5][6] While subjects receiving this compound showed a trend toward improvement in anxiety intensity compared to placebo, the result was not statistically significant for the overall study population (P = 0.1443).[6][7]
However, a significant anxiolytic effect was observed in female participants, who constituted approximately 70% of the study population.[4][5] Females receiving this compound demonstrated a statistically significant reduction in SUDS ratings compared to those on placebo (P = 0.034).[6][7] Furthermore, a pharmacokinetic/pharmacodynamic analysis revealed an inverted U-shaped exposure-response relationship, with subjects in the middle 50% of drug plasma concentrations showing a significant improvement in SUDS ratings compared to placebo (P = 0.033), an effect again primarily driven by the female subgroup (P = 0.005).[6][7]
Table 1: Efficacy of this compound in Performance Anxiety (Study 2201)
| Population | Treatment Group | Outcome Measure | Result | P-value |
| Overall | This compound (10 mg) | Change in SUDS rating during TSST performance phase | Trend of improvement | 0.1443[6][7] |
| Females | This compound (10 mg) | Change in SUDS rating during TSST performance phase | Significant improvement | 0.034[6][7] |
| Middle 50% Plasma Concentration | This compound (10 mg) | Change in SUDS rating during TSST performance phase | Significant improvement | 0.033[6][7] |
| Middle 50% Plasma Concentration (Females) | This compound (10 mg) | Change in SUDS rating during TSST performance phase | Significant improvement | 0.005[6][7] |
Safety and Tolerability
This compound was found to be safe and well-tolerated in the Phase II clinical trial.[6][7] The adverse event profile was similar to that of placebo, and no serious adverse events were reported.[6] Notably, there were no observed negative cognitive effects in any of the study participants.[5]
Experimental Protocols
Trier Social Stress Test (TSST) Protocol
The TSST is a standardized protocol designed to induce psychosocial stress.[6] The version used in Study 2201 involved the following steps:
-
Preparation Phase: Participants prepare a 5-minute speech for a mock job interview.
-
Performance Phase: Participants deliver the speech and perform a mental arithmetic task in front of a panel of judges who remain neutral and do not provide feedback.[5]
-
Assessment: Subjective anxiety levels (using SUDS) and physiological measures (like heart rate) are monitored throughout the test.[6][7]
Signaling Pathway of this compound
This compound acts as a selective agonist for the α7-nAChR.[3][6] This receptor is a ligand-gated ion channel highly expressed in the brain and is involved in modulating neurotransmitter release and cognitive functions.[6] The binding of this compound to the α7-nAChR is thought to produce its anxiolytic effects. The α7-nAChR signaling pathway also plays a role in the cholinergic anti-inflammatory response and the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.[6]
Experimental Workflow for a Phase II Clinical Trial
The workflow for the Phase II clinical trial (Study 2201) of this compound involved several key stages from participant recruitment to data analysis.
Future Directions
Vanda Pharmaceuticals is planning a Phase III clinical trial to further evaluate the efficacy and safety of this compound for the on-demand treatment of Social Anxiety Disorder.[2][8] This upcoming trial will be a multicenter, randomized, double-blind, placebo-controlled study.[8] The lack of data on combination therapies suggests that the current focus of development is on this compound as a monotherapy. Researchers and clinicians will be watching for the results of the Phase III trial to better understand the potential of this novel anxiolytic.
References
- 1. Unveiling VQW-765: A Beacon of Hope for Performance Anxiety and Social Phobia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. VQW-765 for Social Anxiety Disorder · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vanda reports data from Phase II acute performance anxiety therapy trial [clinicaltrialsarena.com]
- 5. news.biobuzz.io [news.biobuzz.io]
- 6. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of (S)-VQW-765: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like (S)-VQW-765 is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe handling and disposal of this compound, also known as (S)-AQW-051, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. Adherence to these procedures is vital to protect personnel and the environment from potential hazards.
Hazard Identification and Safety Precautions
This compound is a research chemical with specific associated hazards. The following table summarizes the key hazard information.
| Hazard Category | Hazard Statement | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Irritation | H315: Causes skin irritation |
| P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | H319: Causes serious eye irritation |
| P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Note: This information is based on available safety data sheets for this compound and similar compounds.[1] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound. This is a general guideline and must be adapted to comply with institutional and local regulations.
Figure 1: Workflow for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
-
In cases of potential aerosolization of the solid compound, a respirator may be necessary.
Step 2: Waste Categorization Consult your institution's Environmental Health and Safety (EHS) office to determine if this compound is classified as a hazardous waste under local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[2] This determination will dictate the specific disposal pathway.
Step 3: Waste Container Labeling Properly label a dedicated waste container. The label should include:
-
The words "Hazardous Waste" (if applicable)
-
The full chemical name: this compound
-
The concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Irritant")
Step 4: Segregate Waste Streams Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Keep the following waste streams separate:
-
Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper).
-
Liquid Waste: Solutions containing this compound. The solvent will also influence the disposal method.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
Step 5: Secure Temporary Storage Store the labeled waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids to prevent potential exothermic reactions.[3]
Step 6: Contact Environmental Health & Safety (EHS) Once the waste container is ready for pickup or reaches its accumulation limit, contact your institution's EHS department. They will arrange for the collection and transportation of the waste to an approved treatment, storage, and disposal facility (TSDF).[2] The primary method of disposal for such compounds is typically incineration.[2]
Step 7: Documentation and Record Keeping Maintain accurate records of the disposed of this compound, including the amount, date of disposal, and any documentation provided by the EHS office, such as a certificate of destruction.[2]
Decontamination Procedures
For spills or contaminated surfaces, the following decontamination protocol should be followed.
Figure 2: Spill decontamination workflow for this compound.
In Case of Exposure
Immediate action is crucial in the event of personal exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling (S)-VQW-765
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of (S)-VQW-765, a compound under investigation for its potential in treating anxiety disorders. Adherence to these guidelines is essential to ensure the safety of all personnel. This compound is the (S)-enantiomer of VQW-765, also known as AQW-051. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer is not widely available, the safety precautions for the racemic VQW-765 (CAS Number: 669770-29-0) should be strictly followed.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent chemical that requires careful handling to prevent exposure. Based on available safety data for the racemic mixture, the compound presents several hazards.
Hazard Summary Table
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent contact with the eyes.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[1]
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder form of the compound or when there is a risk of aerosolization. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Protective Clothing: A laboratory coat must be worn to protect from accidental spills.
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Operational Plan:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Gather all necessary materials, including the this compound compound, solvents, and any reaction vessels.
-
Don the appropriate PPE as specified above.
-
-
Handling:
-
If weighing the solid compound, do so within a ventilated balance enclosure to minimize inhalation exposure.
-
Handle the compound with care to avoid generating dust.
-
When dissolving or reacting the compound, use sealed or covered vessels to the extent possible.
-
Disposal Plan:
-
All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Unused compound and contaminated solutions should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
